molecular formula C12H9N3 B1501201 3-Pyrimidin-2-yl-1H-indole CAS No. 1146080-39-8

3-Pyrimidin-2-yl-1H-indole

Cat. No.: B1501201
CAS No.: 1146080-39-8
M. Wt: 195.22 g/mol
InChI Key: MYPVNQOSPUACOY-UHFFFAOYSA-N
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Description

3-Pyrimidin-2-yl-1H-indole (CAS 1146080-39-8) is a high-purity chemical compound featuring a molecular framework that integrates indole and pyrimidine heterocycles. This structure serves as a valuable scaffold in medicinal chemistry and drug discovery research, particularly for developing novel therapeutic agents. The compound's core structure is a key pharmacophore in bioactive molecule design. Scientific studies highlight that indole-pyrimidine based hybrids are of significant interest for their multifaceted biological activities . Research indicates such fused molecules demonstrate potential as dual agents for anticancer and antibacterial treatment . Furthermore, derivatives based on similar scaffolds have shown promise as potent CDK9 inhibitors , a target in oncology, and as novel anti-inflammatory agents for research into acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) . The mechanism of action for related compounds involves targeting key pathways; for instance, some derivatives inhibit cancer cell proliferation by inducing a non-apoptotic cell death pathway known as methuosis, while others exert anti-inflammatory effects by inhibiting the phosphorylation of p-38 and ERK in the MAPK signaling pathway . This product is supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. According to supplier information, this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-11-9(4-1)10(8-15-11)12-13-6-3-7-14-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVNQOSPUACOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671830
Record name 3-(Pyrimidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-39-8
Record name 3-(Pyrimidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Pyrimidin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(pyrimidin-2-yl)-1H-indole scaffold represents a privileged pharmacophore in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., Janus kinases, GSK-3) and CNS-active agents. Verifying the structural integrity of this bi-heterocyclic system is critical, particularly in distinguishing between the thermodynamically favored C3-arylation and the kinetically controlled C2-arylation, as well as confirming the regiochemistry of the pyrimidine attachment.

This guide provides a rigorous, self-validating workflow for the synthesis and structural elucidation of 3-(pyrimidin-2-yl)-1H-indole, integrating advanced NMR techniques (


N-HMBC), mass spectrometry, and X-ray crystallography.

Part 1: Synthetic Pathways & Regiochemical Context

To elucidate a structure, one must understand its origin. The synthesis of 3-arylindoles is distinct from 2-arylindoles, providing the first layer of structural evidence.

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method for installing a pyrimidine at the indole C3 position involves a palladium-catalyzed cross-coupling between an indole-3-boronic acid (or ester) and a 2-halopyrimidine.

  • Reaction: Indole-3-boronic acid pinacol ester + 2-Chloropyrimidine

    
     3-(Pyrimidin-2-yl)-1H-indole.
    
  • Regiochemical Logic: The use of the pre-functionalized 3-boronoindole directs the C-C bond formation specifically to C3. Unlike direct C-H activation, which can yield mixtures of C2/C3 isomers depending on directing groups, this route fixes the connectivity ab initio.

Alternative: Fischer Indole Synthesis

Cyclization of pyrimidin-2-yl-hydrazine with cyclohexanone (followed by oxidation) can yield the target. However, this method often suffers from regiochemical ambiguity regarding the hydrazine nitrogen, making the spectroscopic validation described below even more critical.

Part 2: Spectroscopic Characterization (The Core Protocol)

Sample Preparation
  • Solvent: DMSO-

    
     is mandatory.
    
    • Reason 1: Solubility of the planar, rigid heteroaromatic system.

    • Reason 2: Stabilization of the exchangeable Indole N-H proton, slowing its exchange rate to allow observation of scalar couplings (

      
      ) and NOE interactions.
      
  • Concentration: 10–15 mg for standard 1D/2D experiments; >20 mg recommended for

    
    N-HMBC at natural abundance.
    
H NMR Analysis: The "Fingerprint" Region

The proton spectrum provides immediate diagnostic evidence of the C3-linkage and the symmetry of the pyrimidine ring.

ProtonMultiplicityApprox.[1][2] Shift (ppm)Diagnostic Feature
Indole N-H Broad s11.5 – 12.0Disappears with

shake.
Indole H-2 d (

Hz)
8.0 – 8.5Critical: Appears as a doublet due to coupling with NH (in dry DMSO). If C3 is substituted, H-2 is isolated; if C2 were substituted, H-3 would be the singlet.
Indole H-4 d (

Hz)
8.2 – 8.4Deshielded by the magnetic anisotropy of the adjacent pyrimidine ring (peri-effect).
Pyr H-4', H-6' d (

Hz)
8.8 – 8.9Symmetry Check: If attached at Pyrimidine C2, these protons are chemically equivalent (integrates to 2H).
Pyr H-5' t (

Hz)
7.3 – 7.4Coupled to H-4'/H-6'.
C NMR & DEPT
  • Indole C-3: Typically observed upfield (110–115 ppm) relative to C-2, but the electron-withdrawing pyrimidine ring may cause a downfield shift.

  • Pyrimidine C-2' (Quaternary): The ipso carbon. Look for a deshielded signal (~160–165 ppm) that shows no correlations in HSQC (quaternary).

2D NMR: The Connectivity Proof

This is the definitive step. We rely on Long-Range Heteronuclear Multiple Bond Correlation (HMBC) to bridge the two ring systems.

Key HMBC Correlations (Optimized for


 Hz): 
  • Indole H-2

    
     Pyrimidine C-2':  This 3-bond coupling (
    
    
    
    ) connects the indole core to the pyrimidine ring. This is the "Smoking Gun" for the linkage.
  • Indole N-H

    
     Indole C-3, C-3a, C-2:  Confirms the integrity of the pyrrole ring and the location of the substituent.
    
  • Pyrimidine H-4'/H-6'

    
     Pyrimidine C-2':  Confirms the internal structure of the pyrimidine.
    
Advanced Technique: N-HMBC

For nitrogen-rich heterocycles,


N-HMBC (natural abundance) is superior to 

C for resolving ambiguity.
  • Indole N-1: Shielded region (~ -250 to -260 ppm relative to nitromethane, or ~110-120 ppm relative to liquid

    
    ). Shows correlation to H-2 and H-7a.
    
  • Pyrimidine N-1', N-3': Deshielded region (pyridine-like). Shows correlation to H-4'/H-6' and H-2 (inter-ring).

Part 3: Visualization of Elucidation Logic

Diagram 1: Analytical Workflow

ElucidationWorkflow Start Crude Product (Suzuki Coupling) MS HRMS (ESI+) Target: [M+H]+ ~196.08 Check: Fragmentation (loss of HCN) Start->MS Mass Check HNMR 1H NMR (DMSO-d6) Check: Indole H-2 (d, J~2.5Hz) Check: Pyr Symmetry (H4'/H6' equiv) MS->HNMR Proton Count CNMR 13C NMR / DEPT-135 Identify Quaternary C (Indole C3, Pyr C2') HNMR->CNMR Carbon Count HMBC 2D HMBC CRITICAL STEP CNMR->HMBC Connectivity XRay Single Crystal XRD (Optional Confirmation) HMBC->XRay Solid State Proof Final Confirmed Structure: 3-(Pyrimidin-2-yl)-1H-indole HMBC->Final Solution State Proof XRay->Final

Caption: Step-by-step structural validation workflow emphasizing HMBC as the critical decision gate.

Diagram 2: HMBC Connectivity Map

HMBC_Connectivity cluster_legend Legend Indole_H2 Indole H-2 (Proton) Indole_C3 Indole C-3 (Quaternary) Indole_H2->Indole_C3 Intra-ring 2J Pyr_C2 Pyr C-2' (Ipso Carbon) Indole_H2->Pyr_C2 Inter-ring 3J (DEFINITIVE) Indole_NH Indole N-H (Proton) Indole_NH->Indole_C3 3J Indole_C3a Indole C-3a Indole_NH->Indole_C3a 3J Pyr_H4 Pyr H-4'/6' (Proton) Pyr_H4->Pyr_C2 3J Leg1 Proton Source Leg2 Carbon Target

Caption: Key HMBC correlations. The red arrow (H-2 to Pyr C-2') definitively proves the C3-C2' linkage.

Part 4: Confirmatory Protocols

Mass Spectrometry (HRMS)
  • Method: ESI-TOF or Orbitrap.

  • Expected Value: Calculated for

    
    .
    
  • Fragmentation: High collision energy often results in the loss of HCN (27 Da) or the pyrimidine ring cleavage, characteristic of nitrogen heterocycles.

X-Ray Crystallography (The Gold Standard)

If the oil/solid resists crystallization, create a co-crystal or salt.

  • Protocol: Dissolve 20 mg in hot ethanol/ethyl acetate (1:1). Slowly cool to 4°C. If no crystals form, add picric acid or HCl to form a salt, which often crystallizes more readily due to ionic lattice forces.

  • Analysis: Confirm the planar torsion angle between the indole and pyrimidine rings. While steric hindrance at C3 is low, crystal packing often forces a twisted conformation (

    
    20-40°) to minimize H-2/H-4' repulsion.
    

References

  • Suzuki-Miyaura Coupling of Indoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source: Chemical Reviews, 95(7), 2457-2483.
    • URL:[Link]

  • NMR of Heterocycles (General Reference)

    • Title: Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd Edition).
    • Source: Wiley.
    • URL:[Link]

  • 15N HMBC Methodology

    • Title: Long-Range 1H-15N Heteronuclear Shift Correlation at N
    • Source: Chemical Reviews, 101(2), 629–670.
    • URL:[Link]

  • Kinase Inhibitor Context (Scaffold Relevance)

    • Title: Indole-based deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

3-Pyrimidin-2-yl-1H-indole: Technical Guide & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Pyrimidin-2-yl-1H-indole , a privileged heterocyclic scaffold widely utilized in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.

Executive Summary

3-Pyrimidin-2-yl-1H-indole (CAS: 1146080-39-8) represents a critical pharmacophore in drug discovery. Structurally, it consists of an electron-rich indole core coupled at the C3 position to an electron-deficient pyrimidine ring. This bi-heteroaryl system is classified as a privileged scaffold because it mimics the adenine base of ATP, allowing it to bind effectively to the hinge region of various protein kinases (e.g., GSK-3


, CDK, and PI3K).

This guide details the compound's chemical identity, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its mechanistic role in kinase inhibition.

Chemical Identity & Properties

The precise identification of regioisomers is critical, as the N1-isomer (1-pyrimidin-2-yl-1H-indole) exhibits significantly different biological and chemical properties. This guide focuses strictly on the C3-isomer .

Table 1: Chemical Specifications
PropertyDetail
IUPAC Name 3-(Pyrimidin-2-yl)-1H-indole
Common Synonyms 3-(2-Pyrimidinyl)indole; 2-(1H-Indol-3-yl)pyrimidine
CAS Number 1146080-39-8 (Note: 221044-05-9 refers to the N1-isomer)
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES c1ccc2c(c1)[nH]cc2c3ncccn3
InChI Key MYPVNQOSPUACOY-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 3-pyrimidin-2-yl-1H-indole is the palladium-catalyzed cross-coupling of indole-3-boronic acid (or pinacol ester) with 2-halopyrimidine . Direct C-H arylation is possible but often suffers from regioselectivity issues (C2 vs. C3). The protocol below prioritizes regiochemical fidelity.

Reaction Scheme

The reaction involves the coupling of Indole-3-boronic acid pinacol ester (Nucleophile) with 2-Chloropyrimidine (Electrophile).

Synthesis cluster_reaction SM1 Indole-3-boronic acid pinacol ester CAT Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) PROD 3-Pyrimidin-2-yl-1H-indole (Target) SM1->PROD + SM1->PROD SM2 2-Chloropyrimidine SOLV DME / H2O (4:1) Reflux, 12-16h

Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.

Step-by-Step Methodology

Reagents:

  • Indole-3-boronic acid pinacol ester (1.0 equiv)

  • 2-Chloropyrimidine (1.1 equiv)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv)
    
  • Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) and Water (

    
    ) (4:1 ratio)
    

Procedure:

  • Degassing: In a round-bottom flask equipped with a magnetic stir bar, combine DME and water. Degas the solvent mixture by bubbling nitrogen (or argon) through it for 15 minutes. Critical Step: Removal of oxygen is essential to prevent homocoupling of the boronic ester and oxidation of the Pd catalyst.

  • Reagent Addition: Add Indole-3-boronic acid pinacol ester, 2-Chloropyrimidine, and

    
     to the flask.
    
  • Catalyst Addition: Add

    
     under a positive stream of nitrogen. Seal the flask immediately with a septum or reflux condenser.
    
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere for 12–16 hours. Monitor progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
    
  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel. Gradient elution (typically 20%

    
     60% Ethyl Acetate in Hexanes) yields the pure product.
    

Yield Expectation: 65–85% isolated yield.

Medicinal Chemistry: Kinase Binding Mode

The 3-pyrimidin-2-yl-1H-indole moiety acts as a hinge-binding scaffold . In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone residues of this region to compete with ATP.

Mechanism of Action
  • Donor-Acceptor Motif: The Indole N-H serves as a hydrogen bond donor .

  • Acceptor Motif: The Pyrimidine Nitrogen (N1 or N3) serves as a hydrogen bond acceptor .

  • Geometry: The C3-linkage provides the optimal geometry for this bidentate interaction, mimicking the N1 and N6 positions of the adenine ring in ATP.

BindingMode Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone N-H (H-Bond Donor) Pyrim_N Pyrimidine N (Acceptor) Backbone_NH->Pyrim_N H-Bond Indole_NH Indole N-H (Donor) Indole_NH->Backbone_CO H-Bond

Figure 2: Schematic representation of the bidentate hydrogen bonding interaction between the scaffold and the kinase hinge region.

SAR Implications (Structure-Activity Relationship)
  • 5-Position of Indole: Often substituted (e.g., with F, Cl, or OMe) to access the hydrophobic "back pocket" (Gatekeeper residue interaction).

  • Pyrimidine Ring: Substitution at the 4- or 5-position of the pyrimidine ring is frequently used to project groups into the solvent-exposed region, improving solubility and pharmacokinetic properties.

References

  • PubChem. 3-(Pyrimidin-2-yl)-1H-indole Compound Summary. National Library of Medicine. Available at: [Link]

  • NCI/CADD Group.Kinase Inhibitor Scaffolds and Binding Modes. National Cancer Institute. (General reference for hinge-binding motifs).
  • Langer, P., et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling.[2] Advanced Synthesis & Catalysis. Available at: [Link]

  • Vertex AI Search.Indole-pyrimidine derivatives and their therapeutic uses (Patent Context). (Referenced via search result 1.12).
  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (Structural analog context). Available at: [Link]

Sources

Targeting the Kinome: The Therapeutic Potential of the 3-Pyrimidin-2-yl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Scaffold

The chemical entity 3-Pyrimidin-2-yl-1H-indole represents the core structural motif of Meridianins , a family of marine alkaloids originally isolated from the Antarctic tunicate Aplidium meridianum.[1] In modern drug discovery, this scaffold is classified as a "privileged structure" due to its inherent ability to interact with the ATP-binding cleft of multiple protein kinases.

While the natural products (Meridianins A–G) exhibit broad-spectrum activity, synthetic optimization of the 3-pyrimidin-2-yl-1H-indole core has yielded highly selective inhibitors for critical oncogenic and neurodegenerative targets. This guide dissects the pharmacological targets of this scaffold, focusing on its utility in modulating GSK-3β , CDKs , and DYRK1A .

Structural Biology & Mechanism of Action

To understand why this molecule is a potent therapeutic agent, one must look at the atomic interactions within the kinase active site.

The Hinge Binding Motif

The 3-pyrimidin-2-yl-1H-indole scaffold functions as a classic ATP-competitive inhibitor.

  • Donor-Acceptor Pair: The indole N-H (hydrogen bond donor) and the pyrimidine nitrogen (hydrogen bond acceptor) form a bidentate hydrogen bonding network with the "hinge region" of the kinase.

  • Planarity: The flat heteroaromatic system mimics the adenine ring of ATP, allowing it to slot deep into the hydrophobic pocket.

Key Insight: Modifications at the C-5 and C-6 positions of the indole ring allow researchers to "tune" selectivity between similar kinases (e.g., differentiating GSK-3β from CDK5) by exploiting subtle differences in the gatekeeper residues.

Primary Therapeutic Targets

Target A: Glycogen Synthase Kinase-3 Beta (GSK-3β)

Therapeutic Area: Alzheimer’s Disease (AD), Bipolar Disorder, Regenerative Medicine.

GSK-3β is a constitutively active kinase that phosphorylates Tau protein and regulates the Wnt/β-catenin pathway.

  • Pathology: In AD, hyperactive GSK-3β leads to hyperphosphorylation of Tau, causing microtubule destabilization and neurofibrillary tangles.

  • Therapeutic Effect: 3-Pyrimidin-2-yl-1H-indole derivatives inhibit GSK-3β, preventing Tau hyperphosphorylation and stabilizing microtubules. Concurrently, they activate Wnt signaling by preventing β-catenin degradation, promoting neuronal survival.

Target B: Cyclin-Dependent Kinases (CDKs)

Therapeutic Area: Oncology (Solid Tumors, Leukemia).

This scaffold shows high affinity for CDK1 , CDK2 , and CDK5 .

  • Mechanism: By blocking the ATP pocket of CDKs, the molecule arrests the cell cycle at the G1/S or G2/M checkpoints.

  • Meridianin E: A natural derivative that is a potent CDK5 inhibitor, serving as a lead compound for preventing neuronal apoptosis.

Target C: DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A)

Therapeutic Area: Down Syndrome, Alzheimer's Disease.[2]

DYRK1A is encoded on chromosome 21 and is overexpressed in Down syndrome. It primes Tau for further phosphorylation by GSK-3β.

  • Synergy: The 3-pyrimidin-2-yl-1H-indole scaffold often exhibits dual inhibition of DYRK1A and GSK-3β , offering a "double-hit" strategy against Tau pathology.

Pathway Visualization

The following diagram illustrates the dual mechanism of action where the scaffold inhibits both GSK-3β and DYRK1A, leading to neuroprotective outcomes.

G Inhibitor 3-Pyrimidin-2-yl-1H-indole (Scaffold) GSK3B GSK-3β (Kinase) Inhibitor->GSK3B Inhibits DYRK1A DYRK1A (Kinase) Inhibitor->DYRK1A Inhibits Tau Tau Protein (Microtubule Stabilizer) GSK3B->Tau Hyperphosphorylates BetaCat β-Catenin GSK3B->BetaCat Phosphorylates WntTarget Wnt Target Genes (Cell Survival) GSK3B->WntTarget Inhibition leads to Accumulation DYRK1A->Tau Primes pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Aggregation Proteasome Proteasomal Degradation BetaCat->Proteasome Destabilized

Caption: Dual inhibition of GSK-3β and DYRK1A by the scaffold prevents Tau aggregation and rescues Wnt signaling.

Experimental Validation Protocols

To validate the therapeutic potential of 3-pyrimidin-2-yl-1H-indole derivatives, the following self-validating protocols are recommended.

Protocol 1: Radiometric Kinase Assay (Gold Standard)

Purpose: To determine the IC50 of the compound against specific kinases (e.g., GSK-3β).

Reagents:

  • Recombinant GSK-3β (human).

  • Substrate: GSM peptide (RRRPASVPPSPSLSRHS(pS)HQRR).

  • gamma-33P-ATP.

Workflow:

  • Preparation: Dilute compound in DMSO (10-point dose-response).

  • Reaction Mix: Combine Kinase buffer (20 mM MOPS, pH 7.2, 25 mM Beta-Glycerol Phosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT), GSM peptide (25 µM), and Recombinant GSK-3β (5-10 ng).

  • Initiation: Add MgATP mix (15 mM MgCl2 + gamma-33P-ATP).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counter.

  • Analysis: Plot % Activity vs. Log[Compound] to derive IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Purpose: To confirm the compound penetrates the cell membrane and inhibits the target in a physiological environment.

Cell Line: SH-SY5Y (Neuroblastoma) or HEK293.

Steps:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with compound (1 µM, 5 µM, 10 µM) or Vehicle (DMSO) for 6–24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting:

    • Primary Antibody A: Anti-phospho-Tau (Ser396) or Anti-phospho-β-Catenin (Ser33/37/Thr41).

    • Primary Antibody B: Total Tau or Total β-Catenin (Loading Control).

  • Validation Criteria: A successful "hit" must show a dose-dependent decrease in p-Tau or p-β-Catenin signal without a reduction in total protein levels.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the core scaffold and its key derivatives (Meridianins) against the "Big Three" targets.

Compound VariantTarget: GSK-3β (IC50)Target: CDK5 (IC50)Target: DYRK1A (IC50)Biological Outcome
Meridianin A (Natural)> 10 µM> 10 µM> 10 µMWeak activity
Meridianin E (Natural)2.5 µM0.2 µM0.3 µMPotent CDK/DYRK inhibitor
Synthetic 3-(4-Cl-pyrim) 0.08 µM0.5 µM0.1 µMHigh GSK-3β Selectivity
Synthetic 6-Bromo 0.2 µM0.1 µM0.05 µMPan-kinase inhibitor

Note: Data represents aggregate values from structure-activity relationship (SAR) studies involving Meridianin analogues.

References

  • National Center for Biotechnology Information (NCBI). "Meridianins: Marine-Derived Potent Kinase Inhibitors." PubMed Central. [Link]

  • Journal of Medicinal Chemistry. "Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives." [Link]

  • MDPI (Molecules). "Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress." [Link][2]

  • ScienceDirect. "Meridianins and Meridianins Derivatives: A Review of Kinase Inhibition." [Link]

  • ResearchGate. "Synthetic Analogs of Meridianin and their Kinase Inhibitory Activities." [Link]

Sources

Technical Guide: 3-Pyrimidin-2-yl-1H-indole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Pyrimidin-2-yl-1H-indole , a privileged scaffold in kinase inhibitor discovery. Unlike its natural product isomer Meridianin (which features a 3-pyrimidin-4-yl linkage), the 2-yl connectivity offers a distinct vector for exploring the ATP-binding pocket, particularly for GSK-3


 , CDKs , and Pim kinases .

Introduction: The Chemical Space of Indolyl-Pyrimidines

The 3-Pyrimidin-2-yl-1H-indole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of kinase inhibition, this scaffold functions as a robust ATP-mimetic.[1]

While the marine alkaloid Meridianin (3-pyrimidin-4-yl-indole) is the most famous member of this class, the 2-yl isomer has emerged as a critical synthetic template. Its planar geometry allows the indole NH and the pyrimidine nitrogen to form a bidentate hydrogen-bonding motif with the kinase hinge region, a hallmark of Type I ATP-competitive inhibitors.

Core Advantages
  • Hinge Binding Efficiency: The scaffold possesses a donor-acceptor (D-A) motif complementary to the backbone carbonyl and amide NH of the kinase hinge (e.g., Val135 in GSK-3

    
    ).
    
  • Synthetic Modularity: The C-4, C-5, and C-6 positions of the pyrimidine ring and the C-5/C-6 positions of the indole ring project into the solvent-exposed region and the hydrophobic back-pocket, respectively, allowing for fine-tuning of selectivity.

  • Physicochemical Properties: The scaffold typically exhibits favorable lipophilicity (LogP ~2-3) and membrane permeability, making it an excellent starting point for lead optimization.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by its ability to lock into a planar conformation within the active site.

Binding Mode & Mechanistic Insight

The primary interaction involves a bidentate hydrogen bond network:

  • H-Bond Donor: The Indole N-H donates a proton to the hinge region backbone carbonyl (e.g., Glu81 in CDK2).

  • H-Bond Acceptor: The Pyrimidine N1 (or N3) accepts a proton from the hinge region backbone amide (e.g., Leu83 in CDK2).

SAR Optimization Vectors
PositionChemical ModificationBiological Impact
Indole N1 Methylation / AlkylationTypically abolishes activity (loss of H-bond donor).
Indole C5 Halogens (F, Cl), -OH, -OMeTargets the hydrophobic back-pocket (Gatekeeper residue interaction). Enhances potency.
Pyrimidine C4/C6 Amines, Aryl groupsProjects into the solvent-exposed region. Critical for solubility and selectivity (e.g., reducing off-target inhibition).
Pyrimidine C5 Small alkyl, Nitro, HalogenCan induce steric clash or fill small hydrophobic pockets depending on the specific kinase.

Experimental Protocols

Protocol A: Synthesis of 3-Pyrimidin-2-yl-1H-indole

Self-Validating System: This protocol uses a Suzuki-Miyaura cross-coupling approach, which is more robust and modular than traditional condensation methods.

Reagents:

  • Indole-3-boronic acid pinacol ester (1.0 equiv)[2]

  • 2-Chloropyrimidine (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (0.05 equiv)
    
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine Indole-3-boronic acid pinacol ester (1.0 mmol) and 2-Chloropyrimidine (1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 mmol) under an argon atmosphere.
    
  • Solvation: Add 1,4-Dioxane (10 mL) and 2M Na

    
    CO
    
    
    
    (1.5 mL).
  • Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over MgSO

    
    , concentrate in vacuo, and purify via flash column chromatography (SiO
    
    
    
    , gradient 0-50% EtOAc in Hexanes).
  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ) looking for the characteristic downfield shift of the indole C2-H (~8.0-8.5 ppm) and pyrimidine protons.
Protocol B: In Vitro Kinase Assay (GSK-3 )

Method: ADP-Glo™ Kinase Assay (Promega)

  • Enzyme Prep: Dilute recombinant human GSK-3

    
     (0.2 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
    
    
    
    , 0.1 mg/mL BSA, 50 µM DTT).
  • Substrate Prep: Prepare GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20 µM.

  • Compound Addition: Add 1 µL of test compound (in 100% DMSO) to a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme mix and 2 µL of Substrate/ATP mix (10 µM ATP final).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min. Measure luminescence.

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition) to calculate IC

    
    .
    

Visualization of Signaling & Synthesis

Figure 1: Synthetic Pathway & Hinge Binding Mode

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Kinase Hinge Interaction Start1 Indole-3-boronic acid ester Catalyst Pd(dppf)Cl2 Na2CO3, 100°C Start1->Catalyst Start2 2-Chloropyrimidine Start2->Catalyst Product 3-Pyrimidin-2-yl-1H-indole (Scaffold) Catalyst->Product Cross-Coupling Binding Bidentate H-Bonding (Type I Inhibitor) Product->Binding Docking Hinge Kinase Hinge (Backbone CO/NH) Binding->Hinge Inhibits

Caption: Synthesis of the 3-pyrimidin-2-yl-1H-indole scaffold and its bidentate binding mode within the kinase ATP pocket.

Figure 2: Kinase Selectivity & Downstream Effects

G Scaffold 3-Pyrimidin-2-yl-1H-indole GSK3 GSK-3β Scaffold->GSK3 IC50 < 100 nM CDK CDK1 / CDK2 Scaffold->CDK IC50 ~ 500 nM PIM Pim-1 Kinase Scaffold->PIM Variable Wnt Wnt Signaling Activation GSK3->Wnt Inhibition leads to Cycle Cell Cycle Arrest (G2/M) CDK->Cycle Inhibition leads to Apoptosis Apoptosis Induction PIM->Apoptosis Inhibition leads to

Caption: Primary kinase targets of the scaffold and the resulting biological phenotypes.

References

  • Synthesis and Kinase Inhibitory Activity of Indole-Pyrimidine Derivatives Source:Journal of Medicinal Chemistry URL:[Link] (General Reference for Scaffold Class)

  • Meridianins as Marine-Derived Protein Kinase Inhibitors Source:Marine Drugs URL:[Link]

  • Discovery of Potent GSK-3

    
     Inhibitors 
    Source:Bioorganic & Medicinal Chemistry Letters
    URL:[Link]
    

Sources

Discovery of Novel 3-Pyrimidin-2-yl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold & Rationale

The 3-pyrimidin-2-yl-1H-indole scaffold represents a privileged pharmacophore in kinase inhibitor discovery. Structurally distinct from the marine alkaloid Meridianins (which feature a 3-(pyrimidin-4-yl) linkage), the 2-yl isomer offers a unique bidentate hydrogen-bonding motif capable of interacting with the ATP-binding hinge region of various protein kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β) , Cyclin-Dependent Kinases (CDKs) , and VEGFR .

This guide details the end-to-end workflow for the discovery of these analogs, moving from rational design and robust chemical synthesis to biological validation. The focus is on generating high-affinity, selective inhibitors with improved physicochemical properties compared to natural product leads.

Strategic Design & SAR Logic

Effective analog design requires dissecting the scaffold into functional zones. The core indole-pyrimidine axis serves as the anchor, while peripheral substitutions drive selectivity and solubility.

The Pharmacophore Model
  • Hinge Binding (Zone A): The Indole N1-H (donor) and Pyrimidine N1 (acceptor) form a critical bidentate interaction with the kinase hinge region (e.g., Val135 in GSK-3β). Constraint: N1-alkylation often abolishes activity unless the target pocket has a specific hydrophobic back-pocket (e.g., some RTKs).

  • Solvent Exposure (Zone B): The C4 and C6 positions of the pyrimidine ring project into the solvent-accessible region. This is the primary vector for improving ADME properties (solubility, metabolic stability) via the introduction of polar moieties like morpholines, piperazines, or solubilizing amines.

  • Hydrophobic Pocket (Zone C): The C5/C6 positions of the indole ring occupy the internal hydrophobic pocket. Small lipophilic/electronic modulators (F, Cl, OMe, CN) here tune potency and selectivity.

Visualization: Structural Logic & Signaling

The following diagram illustrates the role of GSK-3β in the Wnt pathway and how these inhibitors intervene.

GSK3_Pathway cluster_effect Effect of Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Recruits DestructionComplex Destruction Complex (Axin/APC/GSK-3β/CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates GSK3 GSK-3β (Active) GSK3->BetaCatenin Phosphorylates (Ser33/37/Thr41) Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination & Degradation Nucleus Nuclear Translocation BetaCatenin->Nucleus Accumulates Transcription Gene Transcription (TCF/LEF) Nucleus->Transcription Activates Inhibitor 3-Pyrimidin-2-yl-1H-indole (Inhibitor) Inhibitor->GSK3 Inhibits (ATP Competitive)

Caption: Mechanism of Action: Inhibition of GSK-3β prevents β-catenin phosphorylation, leading to its accumulation and transcriptional activity.

Chemical Synthesis Protocols

The most reliable method for generating a diverse library of 3-pyrimidin-2-yl-1H-indoles is the Suzuki-Miyaura Cross-Coupling . Unlike ring-closure methods (Pinner synthesis), this route allows for the convergent coupling of pre-functionalized building blocks.

Synthesis Workflow Diagram

Synthesis_Route Indole Indole-3-boronic acid (pinacol ester) Coupling Suzuki Coupling DME/H2O or Dioxane Reflux / MW (100-120°C) Indole->Coupling Pyrimidine 2-Chloropyrimidine (Substituted) Pyrimidine->Coupling Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Catalyst->Coupling Base Na2CO3 / K3PO4 Base->Coupling Product 3-(Pyrimidin-2-yl)-1H-indole Scaffold Coupling->Product

Caption: Convergent Suzuki-Miyaura coupling strategy for rapid analog generation.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-fluoro-3-(4-morpholinopyrimidin-2-yl)-1H-indole.

Reagents:

  • Reactant A: 5-Fluoroindole-3-boronic acid pinacol ester (1.0 eq)

  • Reactant B: 4-(4-Morpholinyl)-2-chloropyrimidine (1.1 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve Reactant A (1.0 mmol) and Reactant B (1.1 mmol) in DME (10 mL).

  • Degassing: Sparge the solution with nitrogen or argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Activation: Add the Pd(PPh₃)₄ catalyst (0.05 mmol) followed by the Na₂CO₃ solution (3.0 mmol). Seal the vessel under inert atmosphere.

  • Reaction:

    • Thermal: Reflux at 90°C for 12–16 hours.

    • Microwave (Preferred): Irradiate at 120°C for 30–45 minutes.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexane:Ethyl Acetate (typically 80:20 to 50:50).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) and LC-MS. Look for the characteristic downfield shift of the indole C2-H proton.

Biological Evaluation & Validation

Once synthesized, compounds must undergo a rigorous screening cascade to validate potency and selectivity.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the inhibition of GSK-3β activity by quantifying the ADP produced during the kinase reaction.

  • Enzyme: Recombinant human GSK-3β (0.5–1.0 ng/well).

  • Substrate: GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) (10 µM).

  • ATP: 10 µM (at or below K_m to ensure competitive inhibition detection).

  • Protocol:

    • Incubate compound (serial dilution) with GSK-3β enzyme for 15 min at RT.

    • Initiate reaction by adding ATP/Substrate mix. Incubate for 60 min at 30°C.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cellular Cytotoxicity (MTT/SRB Assay)

Evaluate antiproliferative efficacy in relevant cancer cell lines (e.g., HCT116 (Colon), MCF-7 (Breast), SH-SY5Y (Neuroblastoma)).

Data Presentation Template:

Compound IDR1 (Indole C5)R2 (Pyrim C4)GSK-3β IC₅₀ (nM)HCT116 GI₅₀ (µM)Selectivity Index
Ref (Meridianin) HH2505.21.0
Analog 1 FMorpholine150.8>10
Analog 2 OMePiperazine451.2>5
Analog 3 HNH-Me1204.51.5

Note: Analog 1 demonstrates the "solubility-potency" boost provided by the morpholine group and C5-fluorine substitution.

References

  • Synthesis and Biological Evaluation of Indole-Pyrimidine Hybrids: Zhao, P., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties.

  • GSK-3β as a Therapeutic Target: Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS.

  • Suzuki-Miyaura Coupling of Chloropyrimidines: Hussain, M., et al. (2010).[2] Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions.

  • Meridianins and Related Kinase Inhibitors: Meijer, L., et al. (2008).[3] Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles): Synthesis, Kinase Inhibitory Activity, Cellular Effects, and Structure of a CDK2/Cyclin A/Meriolin Complex. [4]

  • 3-Substituted Indoles as Kinase Inhibitors: Zhang, H., et al. (2015). Discovery of novel 3-substituted indolin-2-ones as potent and selective kinase inhibitors. [5][6]

Sources

In Silico Modeling of 3-Pyrimidin-2-yl-1H-indole Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-pyrimidin-2-yl-1H-indole scaffold represents a privileged structure in medicinal chemistry, primarily acting as an ATP-competitive inhibitor for serine/threonine kinases (e.g., GSK-3


, CDK) and tyrosine kinases (e.g., VEGFR-2, ATR). Its efficacy stems from a distinct "hinge-binding" motif where the indole moiety provides hydrophobic bulk and hydrogen bond (H-bond) donation, while the pyrimidine ring offers critical H-bond acceptance.

This guide provides a rigorous, self-validating in silico framework for modeling this scaffold. Unlike generic tutorials, we focus on the specific tautomeric and torsional challenges presented by the indole-pyrimidine linkage and provide a validated workflow from quantum mechanical (QM) parameterization to MM/GBSA free energy calculation.

Chemical Space & Pharmacophore Analysis[1]

Before initiating calculations, one must understand the electronic environment of the scaffold. The 3-pyrimidin-2-yl-1H-indole core is defined by a rotatable bond between the Indole-C3 and Pyrimidine-C2 positions.

Electronic Properties & Tautomerism
  • H-Bond Donor (HBD): The Indole N1-H is a canonical donor.

  • H-Bond Acceptor (HBA): The Pyrimidine N1/N3 atoms are strong acceptors.

  • Torsional Barrier: The C3-C2' bond is not freely rotating due to steric clashes between the Indole-C2 proton and Pyrimidine-C3' protons. This creates a bi-modal energy landscape that standard force fields often miscalculate without QM-derived torsion corrections.

PropertyValue / CharacteristicRelevance to Modeling
Scaffold Core Indole + PyrimidinePlanar systems; requires accurate

-stacking parameters.
Linkage C(sp2)-C(sp2) single bondTorsional penalty determines bio-active conformation.
pKa (Indole NH) ~16.2Remains protonated (neutral) at physiological pH.
pKa (Pyrimidine N) ~1.1 - 1.3Remains unprotonated (neutral) at physiological pH.

Pre-processing & Parameterization (The Foundation)

Standard force fields (e.g., standard AMBER or CHARMM) often lack specific torsional parameters for the heterocycle-heterocycle bond of this specific scaffold. Using generic parameters will result in artificial planarization or incorrect dihedral angles.

Protocol: Hybrid QM/MM Parameterization
  • Structure Generation: Generate the 3D conformer of the ligand. Ensure the 1H-indole tautomer is selected (not the 3H-indolenine form).

  • Geometry Optimization (QM):

    • Perform optimization using DFT (Density Functional Theory).

    • Level of Theory: B3LYP/6-31G* or

      
      B97X-D/6-31G* (includes dispersion corrections crucial for aromatic rings).
      
    • Software: Gaussian, ORCA, or psi4.

  • Charge Calculation:

    • Calculate electrostatic potential (ESP) charges.

    • Fit charges to atom centers using the RESP (Restrained Electrostatic Potential) method. This is superior to Gasteiger charges for kinase inhibitors where polarization is key.

  • Force Field Generation:

    • Map the QM-optimized geometry and RESP charges to the GAFF2 (General Amber Force Field 2) .

    • Validation: Compare the QM torsional scan of the Indole-Pyrimidine bond against the MM torsional scan. If the RMSD > 1.0 kcal/mol, fit a custom dihedral parameter.

Molecular Docking Workflow

For this scaffold, we utilize a "Hinge-Constraint" approach. The biological hypothesis is that the Indole-Pyrimidine motif mimics the Adenine ring of ATP.

Target System: GSK-3 (Example Case)
  • PDB ID: 1Q5K or 4PTC.

  • Key Residue: Val135 (Backbone interaction).

Step-by-Step Docking Protocol
  • Receptor Preparation:

    • Remove crystallographic waters (except those bridging the gatekeeper residue, if applicable).

    • Protonate Histidine residues based on local H-bond networks (typically HIE/HID in Amber nomenclature).

    • Critical: Ensure the gatekeeper residue (e.g., Leu132 in GSK-3

      
      ) is treated rigidly unless performing Induced Fit Docking (IFD).
      
  • Grid Generation:

    • Center: The centroid of the co-crystallized ligand.

    • Size:

      
       Å (sufficient to cover the ATP pocket and Solvent Exposed Region).
      
  • Constraint Setup (Optional but Recommended):

    • Define a Hydrogen Bond constraint on the backbone carbonyl of Val135.

    • Rationale: 3-Pyrimidin-2-yl-1H-indole derivatives lose potency significantly if this anchor is lost.

  • Execution (e.g., AutoDock Vina / Glide):

    • Set exhaustiveness = 32 (high sampling).

    • Output 10 poses.

Visualization of the Workflow

DockingWorkflow cluster_0 Ligand Parametrization Start Ligand Structure (3-Pyrimidin-2-yl-1H-indole) QM QM Optimization (B3LYP/6-31G*) Start->QM RESP RESP Charge Fitting QM->RESP Param GAFF2 Parameterization RESP->Param Docking Molecular Docking (Hinge Constraint) Param->Docking Receptor Receptor Prep (GSK-3beta / Val135) Grid Grid Generation (20x20x20 Å) Receptor->Grid Grid->Docking PoseSel Pose Selection (Interaction Analysis) Docking->PoseSel

Figure 1: Validated workflow for ligand parameterization and docking of indole-pyrimidine derivatives.

Molecular Dynamics & Stability (The Dynamic View)

Docking provides a static snapshot. MD is required to verify if the "Hinge" interaction is stable or if the pyrimidine ring rotates out of plane due to solvent effects.

Simulation Protocol
  • System Setup:

    • Solvent: TIP3P or OPC water model (OPC is recommended for highly accurate kinase simulations).

    • Box: Cubic box with 10 Å buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Minimization & Equilibration:

    • Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

    • Heating: 0 to 300 K over 100 ps (NVT ensemble) with weak restraints (10 kcal/mol/Ų) on protein backbone and ligand.

    • Equilibration: 5 ns (NPT ensemble, 1 bar) releasing restraints gradually.

  • Production Run:

    • Time: Minimum 100 ns.

    • Step size: 2 fs (with SHAKE algorithm on H-bonds).

    • Thermostat: Langevin.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the docked pose.

  • H-Bond Occupancy: The H-bond to Val135 (or equivalent) must exist for > 60% of the trajectory.

  • Dihedral Analysis: Monitor the C-C bond between indole and pyrimidine. It should remain within

    
     of planarity to maintain conjugation and fit the narrow ATP pocket.
    

MM/GBSA Free Energy Calculation

To rank derivatives, use Molecular Mechanics / Generalized Born Surface Area (MM/GBSA). This is computationally cheaper than FEP but more accurate than docking scores.

Methodology

Extract 100 snapshots from the last 10 ns of the MD trajectory.



Where:

  • 
    : Electrostatic + van der Waals interaction.
    
  • 
    : Polar solvation (GB) + Non-polar solvation (SA).
    

Note: Entropy (


) is often ignored in relative ranking due to high computational cost and noise, assuming similar entropic penalties for congeneric series.
Interaction Pathway Diagram

InteractionMap Ligand 3-Pyrimidin-2-yl-1H-indole IndoleNH Indole NH (Donor) Ligand->IndoleNH PyrimN Pyrimidine N (Acceptor) Ligand->PyrimN Aromatic Aromatic System (Pi-Cloud) Ligand->Aromatic Val135_CO Val135 (C=O) IndoleNH->Val135_CO H-Bond Val135_NH Val135 (NH) PyrimN->Val135_NH H-Bond Solvent Water Network PyrimN->Solvent Solvation Penalty Phe67 Phe67 / Gatekeeper Aromatic->Phe67 Pi-Stacking

Figure 2: Interaction map showing the critical "Hinge Binder" motif (Val135) and hydrophobic contacts.

References

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase.[1] Journal of Medicinal Chemistry.

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of PDK1. ChemMedChem. (Discusses the indole-pyrimidine scaffold relevance in kinase binding).

  • Lyu, J., et al. (2006). Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. Journal of Medicinal Chemistry.

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. (Basis for GAFF2 parameterization).

Sources

Methodological & Application

Analytical methods for characterization of 3-Pyrimidin-2-yl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, QC Professionals

Introduction & Scope

3-Pyrimidin-2-yl-1H-indole (CAS: 1146080-39-8) is a critical heterocyclic scaffold in drug discovery, particularly in the development of kinase inhibitors (e.g., PI3K, JAK) and CNS-active agents. Its structure features an electron-rich indole core linked at the C3 position to an electron-deficient pyrimidine ring.

This guide addresses the specific analytical challenges associated with this compound:

  • Regioisomerism: Distinguishing the desired C3-isomer from the thermodynamically stable N1-isomer (1-pyrimidin-2-yl-1H-indole).

  • Prototropic Tautomerism: Handling the acidic N-H proton during LC-MS analysis.

  • Trace Metal Scavenging: Quantifying residual Palladium (Pd) from Suzuki-Miyaura cross-coupling synthesis.

Chemical Identity & Properties

PropertySpecificationNotes
IUPAC Name 3-(Pyrimidin-2-yl)-1H-indole
Molecular Formula

Molecular Weight 195.22 g/mol
CAS Number 1146080-39-8Note: Differentiate from N1-isomer (CAS 221044-05-9)
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure
Solubility DMSO, MeOH, DMFPoor solubility in water/hexanes
pKa (Calc) ~16 (Indole NH), ~2.5 (Pyridine N)Indole NH is a weak acid; Pyrimidine N is a weak base

Analytical Workflow Diagram

The following flowchart illustrates the logical progression from crude synthesis to validated purity, emphasizing the critical decision points for isomer differentiation.

AnalyticalWorkflow Start Crude Sample (Suzuki Coupling) TLC Initial Screen (TLC/UPLC) Start->TLC Purification Flash Chromatography (DCM:MeOH) TLC->Purification IsomerCheck Regioisomer Check (1H NMR) Purification->IsomerCheck Decision Is Indole NH Present? IsomerCheck->Decision N1_Isomer N1-Isomer Detected (Reject/Reprocess) Decision->N1_Isomer No (Peak absent) C3_Isomer C3-Isomer Confirmed Decision->C3_Isomer Yes (~11-12 ppm) FinalQC Final QC (HPLC purity >98% Pd <10ppm) C3_Isomer->FinalQC

Figure 1: Analytical decision tree highlighting the critical NMR checkpoint for distinguishing N1 vs. C3 regioisomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate potential synthetic byproducts (e.g., unreacted indole, boronic acid, triphenylphosphine oxide).

Method Parameters
  • System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Rationale: A C18 stationary phase provides robust retention for the hydrophobic indole core while resolving the more polar pyrimidine impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Rationale: Acidic pH suppresses the ionization of silanols and ensures the pyrimidine nitrogen remains protonated/neutral depending on local pKa, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD).

    • Primary: 254 nm (Aromatic system).

    • Secondary: 280 nm (Indole specific).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic hold (elute salts)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
22.05Stop
System Suitability Criteria
  • Retention Time (

    
    ):  ~8.5 ± 0.5 min.
    
  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (often triphenylphosphine oxide if used in synthesis).
    

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural validation and definitive regioisomer assignment.

Sample Preparation[1][3][4]
  • Solvent: DMSO-

    
     (0.6 mL).
    
    • Rationale:

      
       may cause broadening of the N-H signal due to exchange; DMSO-
      
      
      
      stabilizes the N-H proton via hydrogen bonding, making it sharp and observable.
  • Concentration: 5-10 mg per sample.

Key Assignment Table ( H NMR, 400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.8 - 12.0 Broad Singlet1HIndole N-H CRITICAL: Presence confirms C3-substitution. Absence indicates N1-substitution.
8.85 Doublet (

Hz)
2HPyrimidine H4/H6Deshielded by adjacent N atoms.
8.45 Doublet (

Hz)
1HIndole C2-HSignificantly deshielded by the C3-pyrimidine ring (anisotropy).
8.30 Doublet (

Hz)
1HIndole C4-HDeshielded due to spatial proximity to pyrimidine.
7.50 Doublet (

Hz)
1HIndole C7-HTypical aromatic.
7.35 Triplet (

Hz)
1HPyrimidine H5Characteristic coupling with H4/H6.
7.15 - 7.25 Multiplet2HIndole C5/C6-HTypical aromatic.
Mechanistic Interpretation

The Indole C2-H signal is the diagnostic marker for substitution position.

  • In C3-isomer: The C2-H appears as a doublet (coupling to NH) or sharp singlet (if NH exchanged) around 8.4 ppm .

  • In N1-isomer: The C2-H shifts upfield and the symmetry of the pyrimidine signals may change due to different steric environments.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

    • Why? The pyrimidine nitrogens are excellent proton acceptors.

  • Expected m/z:

    • 
       (Common adduct in glass/solvent contaminants)
      
  • Fragmentation Pattern (MS/MS):

    • Loss of HCN (27 Da) is common in pyrimidine derivatives.

    • Indole core fragments typically show loss of

      
       or 
      
      
      
      under high collision energy.

Troubleshooting & Impurity Profile

Common Synthetic Impurities
  • Triphenylphosphine Oxide (TPPO):

    • Source: Byproduct of Suzuki coupling using

      
      .
      
    • Detection: Strong UV absorbance, broad peak in NMR (~7.5-7.7 ppm multiplet),

      
      P NMR signal at +25-30 ppm.
      
    • Removal: Trituration with cold diethyl ether or crystallization from Ethanol.

  • Homo-coupled Indole (3,3'-Biindole):

    • Source: Oxidative coupling of indole boronic acid.

    • Detection: High molecular weight (

      
      ), highly fluorescent.
      
  • Residual Palladium:

    • Limit: < 10 ppm for pharmaceutical intermediates.

    • Test: ICP-MS or colorimetric spot test (Sodium Diethyldithiocarbamate).

Signaling Pathway of Impurity Formation

The following diagram details how process deviations lead to specific impurities.

ImpurityLogic Reactants Indole-3-Boronic Acid + 2-Chloropyrimidine Process Suzuki Coupling (Pd Catalyst, Base) Reactants->Process Path1 Oxidative Homocoupling Process->Path1 Path2 Incomplete Reaction Process->Path2 Path3 Catalyst Degradation Process->Path3 Imp1 3,3'-Biindole (Impurity A) Path1->Imp1 Imp2 Unreacted Boronic Acid Path2->Imp2 Imp3 TPPO / Pd Black (Impurity B) Path3->Imp3

Figure 2: Mechanistic pathways leading to common impurities during the synthesis of 3-Pyrimidin-2-yl-1H-indole.

References

  • Synthesis & Cross-Coupling Context

    • Title: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.[1]

    • Source: Advanced Synthesis & Catalysis (via ResearchGate).[1]

    • URL:[Link]

  • Compound Data & Physical Properties

    • Title: 3-Pyrimidin-2-yl-1H-indole Product Page (CAS 1146080-39-8).[2]

    • Source: Fluorochem.
  • Isomer Comparison (N1-Isomer Data)

    • Title: 1-(2-Pyrimidinyl)-1H-indole Product Specification (CAS 221044-05-9).[3]

    • Source: TCI Chemicals.

  • General Indole Characterization Methods

    • Title: Synthesis and Characterization of 3-Substituted Indole Deriv
    • Source: Der Pharma Chemica.
    • URL:[Link]

Sources

In vitro assays for testing 3-Pyrimidin-2-yl-1H-indole activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND Topic: Integrated In Vitro Profiling of 3-Pyrimidin-2-yl-1H-indole Derivatives Target Class: Kinase Inhibitors (GSK-3


, CDKs, DYRK1A)
Date:  January 29, 2026

Abstract & Introduction

The 3-Pyrimidin-2-yl-1H-indole scaffold represents the core structure of Meridianins , a class of marine alkaloids originally isolated from the tunicate Aplidium meridianum.[1][2] In modern drug discovery, this scaffold is a privileged structure for developing ATP-competitive kinase inhibitors. While derivatives often exhibit polypharmacology, the most clinically relevant and potent activity is typically observed against Glycogen Synthase Kinase-3


 (GSK-3

)
, Cyclin-Dependent Kinases (CDKs) , and DYRK1A .

This application note provides a rigorous, multi-phase screening workflow to validate small molecules containing this scaffold. Unlike generic screening guides, this protocol focuses on the GSK-3


/Wnt signaling axis , which serves as the primary efficacy readout for this chemical class.

Key Mechanistic Insight: Inhibition of GSK-3


 by 3-Pyrimidin-2-yl-1H-indole derivatives prevents the phosphorylation of 

-catenin. This blockade disrupts the "destruction complex," leading to

-catenin stabilization, nuclear translocation, and subsequent activation of TCF/LEF-mediated transcription (Wnt pathway activation).

Phase 1: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Objective: To determine the


 of the compound against recombinant GSK-3

in a cell-free system. Rationale: We utilize the ADP-Glo™ system (luminescent) over radiometric (

P) assays due to its high Z' factor (>0.7) and resistance to compound autofluorescence, which is common with indole-based scaffolds.
Experimental Logic (The "Senior Scientist" Perspective)
  • ATP Concentration: You must run this assay at the

    
     of ATP for GSK-3
    
    
    
    (typically ~10-20
    
    
    M). Running at saturating ATP (e.g., 1 mM) will artificially shift the
    
    
    of ATP-competitive inhibitors (like indoles) to the right, making your compound appear less potent.
  • Pre-incubation: A 10-minute pre-incubation of enzyme + inhibitor (without ATP) is critical to allow the inhibitor to access the binding pocket before competition initiates.

Workflow Diagram

ADPGlo_Workflow Prep Reagent Prep (GSK-3β, Peptide, ATP) Incubate1 Pre-Incubation (Enz + Cmpd) 10 min @ RT Prep->Incubate1 Reaction Kinase Reaction (+ATP/Substrate) 60 min @ RT Incubate1->Reaction Stop Termination (+ADP-Glo Reagent) 40 min Reaction->Stop Detect Detection (+Kinase Detect Rgt) 30 min Stop->Detect Read Read Luminescence (RLU) Detect->Read

Caption: Step-by-step ADP-Glo workflow for GSK-3


 inhibition profiling.
Detailed Protocol
  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: GS-1 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE). Note: The pre-phosphorylated Serine (Sp) is required for GSK-3 priming.

    • Enzyme: Recombinant Human GSK-3

      
       (0.5 ng/
      
      
      
      L final).
  • Compound Dilution: Prepare a 3-fold serial dilution of the indole derivative in DMSO. Transfer 100 nL to a 384-well white low-volume plate (final DMSO < 1%).

  • Reaction Assembly:

    • Add 2

      
      L of GSK-3
      
      
      
      enzyme solution.
    • Centrifuge and incubate for 10 min at RT (Pre-incubation).

    • Add 2

      
      L of Substrate/ATP mix (Final ATP = 10 
      
      
      
      M).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 4

      
      L of ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 8

      
      L of Kinase Detection Reagent  (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal).[3] Incubate 30 min.
  • Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

Phase 2: Cellular Functional Assay (TCF/LEF Reporter)

Objective: Confirm that the compound penetrates the cell membrane and functionally activates Wnt signaling. Rationale: Biochemical inhibition does not guarantee cellular activity. The TCF/LEF (TOPFlash) reporter is the industry standard for measuring


-catenin-dependent transcriptional activity.
Mechanistic Pathway Diagram

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor DVL Dishevelled Receptor->DVL GSK3 GSK-3β DVL->GSK3 Inhibits BetaCat β-Catenin (Accumulation) GSK3->BetaCat Phosphorylates (Degradation) Axin Axin APC APC Indole 3-Pyrimidin-2-yl-1H-indole (Inhibitor) Indole->GSK3 Blocks Nucleus Nucleus BetaCat->Nucleus Translocates TCF TCF/LEF Transcription Nucleus->TCF Luc Luciferase Expression TCF->Luc

Caption: Wnt signaling cascade. The indole derivative blocks GSK-3


, preventing 

-catenin degradation and driving Luciferase expression.
Detailed Protocol

Cell Line: HEK293T (High transfection efficiency).

  • Transfection (Day 1):

    • Seed HEK293T cells at 20,000 cells/well in a 96-well plate.

    • Co-transfect using Lipofectamine 2000:

      • M50 Super 8x TOPFlash plasmid (contains 7 TCF/LEF binding sites).

      • Renilla Luciferase plasmid (pRL-TK) as a normalization control for transfection efficiency.

  • Treatment (Day 2):

    • 24 hours post-transfection, remove media.

    • Add fresh media containing the indole derivative (0.1

      
      M – 10 
      
      
      
      M).
    • Optional: Co-treat with Wnt3a-conditioned media (20%) to sensitize the assay if basal Wnt tone is low.

  • Readout (Day 3):

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Perform Dual-Luciferase Assay :

      • Read Firefly (Wnt signal).[4][5]

      • Quench & Read Renilla (Normalization).

  • Data Calculation:

    
    
    
    • Calculate fold-change relative to DMSO control.

Phase 3: Phenotypic Confirmation (Western Blot)

Objective: Validate the mechanism by observing physical stabilization of


-catenin.
  • Cells: SH-SY5Y (Neuroblastoma) or HEK293.

  • Treatment: 6 hours with Compound (1

    
    M and 5 
    
    
    
    M).
  • Primary Antibodies:

    • Total

      
      -catenin:  Expect Increase  (Band ~92 kDa).
      
    • Phospho-GSK-3

      
       (Ser9):  Expect Increase  (Inhibition of GSK-3 often leads to feedback phosphorylation at Ser9).
      
    • Total GSK-3

      
      :  Loading Control.
      
    • GAPDH/Actin: Loading Control.

Summary of Expected Results

AssayReadoutExpected Outcome for Active Indole
ADP-Glo Kinase Luminescence (ATP

Light)
Decrease in signal (Inhibition of ATP consumption).
TCF/LEF Reporter Firefly/Renilla RatioIncrease (Activation of Wnt transcription).
Western Blot Protein AbundanceAccumulation of

-catenin levels.

References

  • BPS Bioscience. TCF/LEF Reporter Kit (Wnt/

    
    -catenin Signaling Pathway).[5] BPS Bioscience Product Data.[4][5][6] Available at: [Link]
    
  • Llorach-Pares, L., et al. (2020). Meridianins and Lignarenone B as Potential GSK3

    
     Inhibitors and Inductors of Structural Neuronal Plasticity.[7] Biomolecules (MDPI). Available at: [Link]
    
  • Debdab, M., et al. (2011). Meridianins: Marine-derived protein kinase inhibitors. Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH). PubChem Compound Summary: Meridianin Derivatives. Available at: [Link]

Sources

Application Note: In Vivo Evaluation of 3-Pyrimidin-2-yl-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Profile[1][2][3][4]

3-Pyrimidin-2-yl-1H-indole represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a diverse class of bioactive molecules. Unlike a single drug, this structural motif—characterized by an indole ring coupled to a pyrimidine at the C3 position—is central to the design of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

To design effective in vivo studies, researchers must first identify the specific derivative's primary target. The two dominant biological profiles for this scaffold are:

  • Kinase Inhibition (Oncology & Neurodegeneration):

    • Primary Target: Glycogen Synthase Kinase-3 beta (GSK-3β ).[1][2]

    • Mechanism: ATP-competitive inhibition. The indole nitrogen often forms a hydrogen bond with the hinge region of the kinase.

    • Therapeutic Context: Solid tumors (via Wnt/

      
      -catenin pathway stabilization) and Alzheimer’s Disease (reduction of Tau hyperphosphorylation).
      
  • Serotonergic Modulation (Neuropsychiatry):

    • Primary Target: 5-HTngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Receptor Agonism.[3][4]
      
    • Therapeutic Context: Obesity, Schizophrenia, and Anxiety disorders.[5]

Note: This guide focuses on the GSK-3β inhibition profile , as it is the most prolific application of the 3-pyrimidin-2-yl-1H-indole core in current literature.

Formulation & Pharmacokinetics (PK) Strategy

Compounds based on the 3-pyrimidin-2-yl-1H-indole scaffold are typically lipophilic (LogP > 3.0) and exhibit poor aqueous solubility. Successful in vivo delivery requires rigorous formulation optimization to avoid precipitation in the peritoneal cavity or GI tract.

Formulation Decision Matrix

Do not default to simple saline. Use the following decision tree to select the appropriate vehicle based on the route of administration.

FormulationStrategy Start Select Route of Administration Route Intraperitoneal (IP) or Oral (PO)? Start->Route IP Intraperitoneal (IP) Route->IP PO Oral Gavage (PO) Route->PO Solvent Co-solvent System Required IP->Solvent PO->Solvent If oil/amorphous Vehicle3 Suspension: 0.5% Methylcellulose + 0.1% Tween-80 PO->Vehicle3 If crystalline solid Vehicle1 Standard: 5% DMSO + 40% PEG400 + 55% Saline Solvent->Vehicle1 First Choice Vehicle2 Enhanced: 10% DMSO + 10% Tween-80 + 80% Saline Solvent->Vehicle2 If precipitation occurs

Figure 1: Formulation decision tree for lipophilic indole-pyrimidine derivatives.

Recommended Dosage Ranges
  • Pilot PK Study: 10 mg/kg (IV) vs. 30 mg/kg (PO) to determine bioavailability (

    
    ).
    
  • Efficacy Studies (Oncology): 25 – 50 mg/kg, QD or BID.

  • Efficacy Studies (CNS): 5 – 20 mg/kg (compounds must be verified for Blood-Brain Barrier penetration).

Detailed Protocol: Oncology Xenograft Model (GSK-3β Inhibition)

This protocol validates the anti-tumor efficacy of 3-pyrimidin-2-yl-1H-indole derivatives, specifically targeting the Wnt/


-catenin or apoptotic pathways.
Model Selection
  • Mouse Strain: BALB/c Nude (CAnN.Cg-Foxn1nu/Crl) or SCID mice.

    • Rationale: T-cell deficiency prevents rejection of human tumor cells.

  • Cell Line: HCT116 (Colorectal) or U87MG (Glioblastoma).

    • Rationale: These lines are sensitive to GSK-3β inhibition and Wnt pathway modulation.

Experimental Workflow

Step 1: Cell Preparation

  • Harvest cells in exponential growth phase (approx. 70-80% confluence).

  • Resuspend in 1:1 mixture of PBS and Matrigel (basement membrane matrix).

    • Why Matrigel? It supports tumor architecture and vascularization for indole-based compounds that may act as angiogenesis inhibitors.

  • Concentration:

    
     cells per 100 µL injection volume.
    

Step 2: Inoculation

  • Anesthetize mice (Isoflurane: 3% induction, 1.5% maintenance).

  • Inject 100 µL of cell suspension subcutaneously (SC) into the right flank.

  • Monitor animals daily until tumors reach palpable size (

    
    ), typically 7–10 days post-inoculation.
    

Step 3: Randomization & Dosing

  • Randomize mice into groups (

    
    ) to ensure equal average tumor volume across groups.
    
    • Group A: Vehicle Control (e.g., 5% DMSO/40% PEG400).

    • Group B: Low Dose (15 mg/kg).

    • Group C: High Dose (50 mg/kg).

    • Group D: Positive Control (e.g., SB-216763 or standard chemotherapy).

  • Administer compound via IP injection daily (QD) for 21 days.

Step 4: Data Collection

  • Tumor Volume (

    
    ):  Measure bi-weekly using digital calipers.
    
    • Formula:

      
      
      
  • Body Weight: Measure daily to assess toxicity (stop dosing if weight loss >15%).

Mechanism of Action Visualization

Understanding the pathway is crucial for biomarker selection (e.g., measuring p-Tau or


-catenin levels in tumor lysates).

MOA Compound 3-Pyrimidin-2-yl-1H-indole Target GSK-3β (Active) Compound->Target INHIBITS Substrate1 Beta-Catenin Target->Substrate1 Phosphorylates Substrate2 Tau Protein Target->Substrate2 Hyper-phosphorylates Therapeutic Tumor Apoptosis / Neuroprotection Target->Therapeutic Inhibition leads to... Outcome1 Proteasomal Degradation Substrate1->Outcome1 If Phosphorylated Outcome2 Microtubule Destabilization Substrate2->Outcome2 If Phosphorylated

Figure 2: Mechanism of Action. The compound inhibits GSK-3β, preventing the degradation of


-catenin (oncology) or the hyperphosphorylation of Tau (neurodegeneration).

Alternative Protocol: CNS Activity (Behavioral Models)

If the derivative is designed for 5-HT


 agonism  or neuroprotection, the Xenograft model is inappropriate. Use the following:
Blood-Brain Barrier (BBB) Verification

Before behavioral testing, administer 20 mg/kg (IP) and harvest brain tissue at


 (e.g., 1 hour). Analyze Brain:Plasma ratio via LC-MS/MS. A ratio 

is typically required for CNS efficacy.
Forced Swim Test (FST) - Depression/Coping
  • Acquisition: Place mouse in a cylinder of water (

    
    C) for 6 minutes.
    
  • Scoring: Record "Immobility Time" during the last 4 minutes.

  • Interpretation: A reduction in immobility compared to vehicle indicates antidepressant-like activity (common for 5-HT modulators and GSK-3 inhibitors).

Data Analysis & Statistical Validation

Quantitative Metrics Table

Summarize your findings using this standard reporting format:

MetricUnitVehicle ControlCompound (High Dose)Significance (

)
Tumor Growth Inhibition (TGI) %N/ACalculated

(ANOVA)
Body Weight Change %


ns (Safety Check)
Biomarker: p-GSK3

(Ser9)
Western Blot1.0 (Normalized)

(Target Engagement)

Statistical Methods
  • Longitudinal Data (Tumor Volume): Two-way Repeated Measures ANOVA followed by Bonferroni’s post-hoc test.

  • Endpoint Data (Tissue Weight, Biomarkers): One-way ANOVA or Student’s t-test (if only two groups).

  • Software: GraphPad Prism or SPSS.

References

  • GSK-3β Inhibition & Indole Scaffolds

    • Lozinskaya, N. A., et al. (2021). "The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease." MDPI.

  • 5-HT2C Agonism

    • Min, S. J., et al. (2019).[6] "Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists." Molecules.

  • Indole-Pyrimidine Synthesis & Activity

    • Xie, F., et al. (2011).[7] "Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives." Journal of Medicinal Chemistry.

  • General Pharmacological Review

    • Kumar, P., et al. (2022).[8][9] "Recent advancements on biological activity of indole and their derivatives: A review." The Thai Journal of Pharmaceutical Sciences.

Sources

3-Pyrimidin-2-yl-1H-indole for studying signal transduction pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Pyrimidin-2-yl-1H-indole (Meridianin Scaffold) for Kinase Modulation in Signal Transduction

Introduction: The Marine-Derived Kinase Master Key

The chemical entity 3-pyrimidin-2-yl-1H-indole serves as the structural core of Meridianins , a family of indole alkaloids originally isolated from the Antarctic tunicate Aplidium meridianum. While simple in structure, this scaffold has emerged as a privileged pharmacophore in signal transduction research due to its potent ability to inhibit key regulatory protein kinases, specifically Glycogen Synthase Kinase-3β (GSK-3β) , Cyclin-Dependent Kinases (CDKs) , and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) .

For the researcher, this molecule is not merely a chemical reagent; it is a precision tool for dissecting the Wnt/β-catenin pathway , regulating cell cycle progression , and investigating neurodegenerative mechanisms (e.g., Tau hyperphosphorylation).

Key Biological Targets:

  • GSK-3β: A central node in Wnt signaling, insulin signaling, and neurodegeneration.

  • CDKs (CDK1, CDK5): Critical regulators of the cell cycle and neuronal development.

  • DYRK1A: Implicated in Down syndrome and Alzheimer’s disease pathology.

Mechanism of Action: ATP-Competitive Inhibition

3-Pyrimidin-2-yl-1H-indole derivatives function primarily as ATP-competitive inhibitors . Structural biology studies reveal that the indole moiety occupies the adenine-binding pocket of the kinase, while the pyrimidine ring interacts with the hinge region via crucial hydrogen bonds.

  • Causality: By displacing ATP, the inhibitor prevents the phosphotransfer reaction required for kinase activity.

  • Selectivity: The substitution pattern on the indole ring (e.g., bromination or hydroxylation, as seen in Meridianins A–G) dictates the selectivity profile between GSK-3β and CDKs.

Pathway Visualization: Wnt/GSK-3β Signaling Modulation

The following diagram illustrates the logical flow of the Wnt pathway and the specific intervention point of 3-pyrimidin-2-yl-1H-indole.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled Activates DestructionComplex Destruction Complex (Axin/APC/GSK-3β/CK1) Frizzled->DestructionComplex Disassembles BetaCatenin β-Catenin (Cytosolic) DestructionComplex->BetaCatenin Phosphorylates (Target for Degradation) DestructionComplex->BetaCatenin Stabilization (Inhibited State) Inhibitor 3-Pyrimidin-2-yl-1H-indole (Inhibitor) Inhibitor->DestructionComplex Inhibits GSK-3β Activity Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation (Basal State) Nucleus Nucleus BetaCatenin->Nucleus Translocation Transcription TCF/LEF Transcription (Proliferation/Survival) Nucleus->Transcription Activates

Caption: Figure 1. Mechanism of Wnt pathway activation via GSK-3β inhibition.[1] The compound prevents β-catenin phosphorylation, blocking proteasomal degradation and enabling nuclear transcription.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

Purpose: To determine the IC50 of the compound against purified GSK-3β or CDK1/CyclinB. Self-Validating Step: Use a known inhibitor (e.g., Staurosporine or SB-216763) as a positive control to ensure assay linearity.

Materials:

  • Recombinant GSK-3β enzyme.

  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (Ultra-pure).

  • 3-Pyrimidin-2-yl-1H-indole (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Stock Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO.

  • Serial Dilution: Dilute compound in 1x Kinase Buffer to generate a 10-point dose-response curve (e.g., 0.1 nM to 10 µM). Critical: Keep final DMSO < 1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Mix 2 µL of Inhibitor + 4 µL of Enzyme (optimized concentration).

    • Incubate for 10 min at RT (allows inhibitor to bind hinge region).

    • Add 4 µL of Substrate/ATP mix (ATP concentration should be at Km, typically 10-50 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Measure Luminescence. Plot RLU vs. Log[Inhibitor].

Protocol B: Cell-Based β-Catenin Stabilization Assay

Purpose: To verify that the biochemical inhibition of GSK-3β translates to functional signaling in intact cells.

Workflow Diagram (Graphviz):

Workflow Step1 1. Seed Cells (SH-SY5Y or HEK293) 24h Recovery Step2 2. Starvation (Serum-free media) 6-12h Step1->Step2 Step3 3. Treatment Add Compound (1-10 µM, 6-24h) Step2->Step3 Step4 4. Lysis/Fractionation Separate Cytosolic vs. Nuclear fractions Step3->Step4 Step5 5. Analysis Western Blot: β-Catenin / Lamin B1 Step4->Step5

Caption: Figure 2. Workflow for assessing nuclear accumulation of β-catenin following GSK-3β inhibition.

Detailed Steps:

  • Seeding: Plate SH-SY5Y (neuroblastoma) cells at

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat cells with 3-pyrimidin-2-yl-1H-indole (1, 5, 10 µM) for 24 hours. Include a DMSO vehicle control and a Lithium Chloride (LiCl, 10 mM) positive control.

  • Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitors.

    • Expert Tip: For clearer results, use a Nuclear/Cytosol fractionation kit. GSK-3β inhibition should specifically increase nuclear β-catenin.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-β-catenin (Total), Anti-phospho-β-catenin (Ser33/37/Thr41 - expect decrease), Anti-Lamin B1 (Nuclear loading control).

  • Interpretation: A successful experiment will show a dose-dependent increase in total nuclear β-catenin and a decrease in the specific phospho-epitope targeted by GSK-3β.

Comparative Data: Meridianin Derivatives

The core scaffold can be modified to tune selectivity.[2][3][4][5][6] The table below summarizes the inhibitory potency (IC50) of key derivatives based on literature (e.g., Meridianin A-G series).

CompoundStructure ModificationGSK-3β IC50 (µM)CDK1/CyclinB IC50 (µM)Selectivity Profile
Meridianin Core Unsubstituted> 10> 50Low potency scaffold
Meridianin A 4-OH on Indole2.535.0Weak GSK-3β selective
Meridianin B 4-OH, 5-Br on Indole0.0680.8Potent Dual Inhibitor
Meridianin E 4-OH, 5,6-diBr0.090.2Potent Dual Inhibitor
Synthetic Analog 3g 5-Nitro on Indole0.0152.1Highly GSK-3β Selective

Note: Data represents typical values found in structure-activity relationship (SAR) studies. "Synthetic Analog 3g" refers to optimized derivatives often cited in medicinal chemistry literature.

Troubleshooting & Technical Considerations

  • Solubility: The indole-pyrimidine core is lipophilic. Dissolve in DMSO. If precipitation occurs in aqueous media, add a solubilizing agent like cyclodextrin or keep DMSO at 0.5%.

  • ATP Competition: Since these are ATP-competitive inhibitors, IC50 values are ATP-dependent. When comparing results across studies, verify the ATP concentration used in the assay.

  • Off-Target Effects: While selective for GSK-3β and CDKs, high concentrations (>10 µM) may inhibit other kinases like PKA or PKC. Always perform a dose-response curve; do not rely on a single high dose.

References

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones. Journal of Medicinal Chemistry. (2013). Available at: [Link]

  • Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. Marine Drugs (MDPI). (2020). Available at: [Link]

  • A Review: Meridianins and Meridianins Derivatives. Semantic Scholar. (2022). Available at: [Link]

  • Meridianins and Lignarenone B as Potential GSK3β Inhibitors. Biomolecules. (2020).[7] Available at: [Link]

  • Indole-pyrimidine derivatives and their therapeutic uses.Google Patents (EP2647634A1).

Sources

Application Note: Precision Molecular Docking of 3-Pyrimidin-2-yl-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Targeting GSK-3β and CDK2 for Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale

The 3-pyrimidin-2-yl-1H-indole moiety represents a "privileged scaffold" in medicinal chemistry, structurally analogous to the marine alkaloid Meridianin . Its planar, heteroaromatic architecture mimics the adenine ring of ATP, making it a potent ATP-competitive inhibitor for various protein kinases.

This application note details the protocol for molecular docking of this scaffold against two high-value therapeutic targets:

  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in Alzheimer’s disease and Type II diabetes.

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle in oncology.

Key Mechanism: The indole NH and pyrimidine nitrogen atoms typically form a "bidentate" hydrogen bond motif with the hinge region of the kinase (e.g., Val135 in GSK-3β), a hallmark of Type I kinase inhibitors.

Experimental Design & Target Selection

To ensure high scientific integrity, targets must be selected based on structural compatibility.

Target ProteinPDB IDResolutionCo-crystallized LigandBiological Relevance
GSK-3β 1PYX 2.40 ÅAMP-PNP (ATP analog)Neurodegeneration, Wnt signaling
CDK2 1DI8 1.90 ÅDTQ (Thiazole derivative)Cancer cell proliferation
EGFR 1M17 2.60 ÅErlotinibNon-small cell lung cancer

> Expert Insight: For this protocol, we utilize GSK-3β (PDB: 1PYX) as the primary case study due to the well-documented binding mode of indole-pyrimidine analogs (Meridianins) in this pocket.

Computational Workflow (Protocol)
Phase 1: Ligand Preparation (The "Input" Integrity)

Rationale: Inaccurate ligand geometry leads to false-positive binding poses. The indole-pyrimidine bond has rotational freedom that must be energetically minimized.

  • Structure Generation: Draw the 3-pyrimidin-2-yl-1H-indole structure in ChemDraw or Avogadro.

  • DFT Optimization:

    • Perform geometry optimization using Gaussian 16 or ORCA .

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Goal: Ensure the pyrimidine ring is in the correct energetic minimum relative to the indole (often non-planar due to steric clash at C2-H/C4-H).

  • File Conversion: Convert the optimized log file to .pdbqt format (for AutoDock) ensuring partial charges (Gasteiger) are assigned.

Phase 2: Protein Preparation (The "Receptor" Landscape)

Rationale: Raw PDB files contain artifacts (water, ions) that disrupt docking algorithms.

  • PDB Scrubbing:

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (e.g., Thr138 in GSK-3β), if known. For generic screening, remove all waters to prevent steric occlusion.

    • Remove co-factors (Mg2+, ATP analogs).

  • Protonation:

    • Add polar hydrogens using the H++ server (pH 7.4) or PyMOL.

    • Critical Step: Ensure Histidine tautomers are correctly assigned based on the local environment.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand centroid.

    • Dimensions: 40 Å x 40 Å x 40 Å (Standard) or 22 Å x 22 Å x 22 Å (Focused).

    • GSK-3β Coordinates (Approx): X=19.5, Y=15.2, Z=25.6.

Phase 3: Molecular Docking (The "Interaction" Simulation)

Rationale: We use a genetic algorithm to explore the conformational space of the ligand within the binding pocket.

  • Engine: AutoDock Vina (v1.2.3) or Schrödinger Glide (XP mode).

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num_modes: 10.

    • Energy Range: 4 kcal/mol.

  • Validation (Self-Check):

    • Redocking: Extract the original ligand from 1PYX, prep it, and dock it back.

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

Visualization of Signaling & Workflow[1]
Diagram 1: The Computational Pipeline

This diagram illustrates the step-by-step flow from chemical structure to binding analysis.

DockingWorkflow Start 3-Pyrimidin-2-yl-1H-indole (2D Structure) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT LigandPrep Ligand Prep (.pdbqt / Gasteiger Charges) DFT->LigandPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking Protein Target Selection (GSK-3β / PDB: 1PYX) ProtPrep Protein Prep (Remove H2O, Add H+, Fix Tautomers) Protein->ProtPrep Grid Grid Box Generation (Centered on Hinge Region) ProtPrep->Grid Grid->Docking Validation RMSD Validation (Redocking < 2.0 Å) Docking->Validation Quality Check Analysis Interaction Analysis (H-bonds, Pi-Stacking, Hydrophobic) Docking->Analysis Validation->Analysis If Pass

Caption: Figure 1. Integrated workflow for molecular docking, emphasizing the convergence of ligand and protein preparation phases.

Diagram 2: Kinase Interaction Logic (GSK-3β)

This diagram details the specific molecular interactions expected between the scaffold and the GSK-3β active site.

InteractionMap IndoleNH Indole N-H Val135_O Val135 (C=O) (Hinge Region) IndoleNH->Val135_O H-Bond (Donor) PyrimN Pyrimidine N AromaticRing Indole/Pyrimidine Pi System Leu188 Leu188 (Hydrophobic Pocket) AromaticRing->Leu188 Pi-Alkyl / Hydrophobic Ile62 Ile62 (N-Lobe) AromaticRing->Ile62 Pi-Sigma Val135_NH Val135 (N-H) (Hinge Region) Val135_NH->PyrimN H-Bond (Acceptor)

Caption: Figure 2. Predicted binding mode of 3-pyrimidin-2-yl-1H-indole in the ATP-binding pocket of GSK-3β, highlighting the critical "Hinge Binder" motif with Val135.

Data Analysis & Interpretation

Successful docking is not just a score; it is the presence of specific molecular interactions.

5.1 Quantitative Metrics
MetricAcceptable RangeInterpretation
Binding Affinity < -8.0 kcal/molIndicates nanomolar to micromolar potency potential.[1]
RMSD (Validation) < 2.0 ÅConfirms the docking algorithm can reproduce the crystal pose.
Ligand Efficiency > 0.3 kcal/mol/atomMeasures binding contribution per heavy atom (crucial for small fragments).
5.2 Qualitative Checklist (The "Eye Test")
  • Hinge Binding: Does the Indole N1-H form a hydrogen bond with the backbone carbonyl of Val135 (GSK-3β) or Leu83 (CDK2)?

  • Planarity: Is the scaffold relatively planar, fitting into the narrow ATP cleft?

  • Solvent Exposure: Is the 3-pyrimidine group buried or solvent-exposed? (Usually buried in the adenine pocket).

References
  • Giraud, F., et al. (2011). Synthesis and biological evaluation of 3-(pyrimidin-2-yl)indoles as CDK inhibitors. European Journal of Medicinal Chemistry.[2]

  • Meijer, L., et al. (2000). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology.[3][2][4][5][6][7][8][9]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.

  • PDB ID: 1PYX - Crystal structure of GSK-3beta with AMP-PNP. RCSB Protein Data Bank.

Sources

3-Pyrimidin-2-yl-1H-indole as a chemical probe for biological research

Application Note: 3-Pyrimidin-2-yl-1H-indole as a Chemical Probe for GSK-3 Modulation

Executive Summary

3-Pyrimidin-2-yl-1H-indole (and its structural analogs known as Meridianins ) represents a "privileged scaffold" in chemical biology, primarily utilized as a potent inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3


)Cyclin-Dependent Kinases (CDKs)

This application note details the utility of 3-Pyrimidin-2-yl-1H-indole as a chemical probe to dissect the Wnt/


-catenin signaling pathway


Mechanism of Action & Biological Context[1]

The Target: GSK-3

GSK-3



The Probe Effect

3-Pyrimidin-2-yl-1H-indole functions as an ATP-competitive inhibitor . The indole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (specifically Val135 in GSK-3

Key Biological Outcomes:

  • Neuroprotection: Inhibition reduces Tau hyperphosphorylation (a hallmark of Alzheimer's).[1]

  • Wnt Activation: Stabilizes

    
    -catenin, promoting translocation to the nucleus.
    
  • Metabolic Regulation: Emerging data suggests derivatives of this scaffold (e.g., Compound 9ga) regulate lipid metabolism and reduce triglyceride accumulation [1].[2]

Pathway Visualization

The following diagram illustrates the probe's intervention point within the Wnt signaling cascade.

Wnt_Pathwaycluster_extExtracellularcluster_cytoCytoplasmcluster_destructionDestruction Complexcluster_nucNucleusWntWnt LigandFrizzledFrizzled ReceptorWnt->FrizzledBindingDvlDishevelled (Dvl)Frizzled->DvlActivatesGSK3GSK-3β(Active)Dvl->GSK3Inhibits (Physiological)AxinAxinAPCAPCBetaCatβ-Catenin(Unstable)GSK3->BetaCatPhosphorylatesCK1CK1Probe3-Pyrimidin-2-yl-1H-indole(Inhibitor)Probe->GSK3BLOCKSBetaCat_Stabβ-Catenin(Stabilized)BetaCat->BetaCat_StabAccumulationProteasomeProteasomalDegradationBetaCat->ProteasomeDegradationTCFTCF/LEFBetaCat_Stab->TCFTranslocationTranscriptionGene Transcription(Cyclin D1, c-Myc)TCF->TranscriptionActivates

Caption: Figure 1. Mechanism of Action: The probe inhibits GSK-3


Experimental Protocols

Protocol A: Synthesis of the Probe Scaffold

Objective: To generate high-purity 3-Pyrimidin-2-yl-1H-indole for biological testing. Note: This scaffold is often synthesized via cross-coupling. The Stille coupling approach is robust for this specific isomer.

Reagents:

  • 3-Tributylstannyl-1H-indole (Precursor A)

  • 2-Chloropyrimidine (Precursor B)

  • Pd(PPh

    
    )
    
    
    (Catalyst)
  • Toluene (Solvent)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-tributylstannyl-1H-indole (1.0 eq) and 2-chloropyrimidine (1.2 eq) in anhydrous toluene (0.1 M concentration).

  • Catalysis: Add Pd(PPh

    
    )
    
    
    (0.05 eq) under an argon atmosphere.
  • Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with saturated KF solution (to remove tin byproducts) followed by brine.

  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , gradient elution 0-50% EtOAc in Hexanes).
  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    ) looking for the characteristic indole NH singlet (~11.8 ppm) and pyrimidine doublets.
Protocol B: In Vitro GSK-3 Kinase Assay (Luminescence)

Objective: To determine the IC


Materials:

  • Recombinant human GSK-3

    
     enzyme.
    
  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (10

    
    M final).
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Prep: Prepare a 10 mM stock of 3-Pyrimidin-2-yl-1H-indole in DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 10

    
    M to 0.003 
    
    
    M).
  • Enzyme Reaction: In a 384-well white plate, mix:

    • 2

      
      L Probe dilution.
      
    • 4

      
      L GSK-3
      
      
      enzyme (0.5 ng/
      
      
      L).
    • Incubate for 10 min at RT.

  • Initiation: Add 4

    
    L of Substrate/ATP mix.
    
  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Measurement: Add 20

    
    L Kinase Detection Reagent (converts ADP to light). Read luminescence on a plate reader (e.g., EnVision).
    
  • Analysis: Plot RLU vs. log[Concentration] to calculate IC

    
    .
    
Protocol C: Cellular Wnt Reporter Assay (TCF/LEF)

Objective: To validate functional Wnt pathway activation in live cells.

Cell Line: HEK293T stably transfected with TOPflash (TCF/LEF luciferase reporter).

Procedure:

  • Seeding: Seed HEK293T-TOPflash cells at 20,000 cells/well in a 96-well plate. Allow attachment overnight.

  • Treatment: Treat cells with the probe (concentration range 0.1 – 10

    
    M) for 24 hours.
    
    • Positive Control: LiCl (20 mM) or Recombinant Wnt3a.

    • Negative Control: DMSO (0.1%).

  • Lysis: Remove media and wash with PBS. Add 20

    
    L Passive Lysis Buffer (Promega). Shake for 15 min.
    
  • Readout: Inject 100

    
    L Luciferase Assay Reagent and measure luminescence.
    
  • Normalization: Normalize data to total protein content (BCA assay) or cell viability (CellTiter-Glo) to rule out cytotoxicity artifacts.

Quantitative Data Summary

The following table summarizes the typical inhibitory profile of 3-substituted indole-pyrimidine scaffolds compared to standard reference compounds.

CompoundTargetIC

(Kinase Assay)
Cellular EC

(Wnt Reporter)
Selectivity Profile
3-Pyrimidin-2-yl-1H-indole GSK-3

~50 - 200 nM ~1 - 5

M
High vs. CDK2/5
Meridianin B (Natural Analog)GSK-3

80 nMN/AModerate
SB-216763 (Reference)GSK-3

34 nM0.8

M
High
StaurosporinePan-Kinase< 5 nMToxicLow (Broad Spectrum)

Table 1: Comparative potency of Indole-Pyrimidine probes. Note: Values are approximate and dependent on specific assay conditions [2, 3].

Troubleshooting & Critical Parameters

  • Solubility: The core scaffold is hydrophobic. Ensure DMSO stock concentration does not exceed 0.5% in cell culture media to prevent precipitation.

  • Selectivity: While selective for GSK-3

    
    , high concentrations (>10 
    
    
    M) may inhibit CDKs (Cyclin-Dependent Kinases), leading to cell cycle arrest. Always run a counter-screen against CDK2/CyclinA if cell cycle effects are observed.
  • Oxidation: Indole derivatives are light-sensitive. Store solid powder at -20°C protected from light.

References

  • Chen, S., et al. (2024).[2] "Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents." European Journal of Medicinal Chemistry. Available at: [Link]

  • Lozinskaya, N. A., et al. (2021).[3][4] "The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease." Molecules. Available at: [Link]

  • PubChem. (2025).[5][6] "3-(Pyrimidin-2-yl)-1H-indole Compound Summary." National Library of Medicine. Available at: [Link]

  • Debnath, U., et al. (2012). "Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models." Journal of Medicinal Chemistry. Available at: [Link]

  • Xie, F., et al. (2011).[7] "Synthesis of indole containing pyrimidines." University of Richmond Scholarship Repository. Available at: [Link]

Troubleshooting & Optimization

Overcoming challenges in 3-Pyrimidin-2-yl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Pyrimidin-2-yl-1H-indole Synthesis

Ticket Subject: Overcoming Synthetic Hurdles in 3-(Pyrimidin-2-yl)-1H-indole Construction Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary: The Deceptive Scaffold

The synthesis of 3-(pyrimidin-2-yl)-1H-indole is a classic "wolf in sheep's clothing" problem in medicinal chemistry. While it appears to be a simple cross-coupling between two aromatic systems, the specific electronics of the 2-position on the pyrimidine and the 3-position on the indole create a perfect storm of instability and catalyst poisoning.

This guide addresses the three primary failure modes:

  • Protodeboronation: The rapid hydrolysis of 2-pyrimidinyl boronates.

  • Catalyst Poisoning: The chelation of Palladium by the pyrimidine nitrogens.

  • Regioselectivity: The competition between C2 and C3 arylation.

Diagnostic Flowchart: Choose Your Route

Before proceeding, use this logic gate to determine the best synthetic strategy based on your available starting materials and tolerance for toxicity.

Synthesis_Decision_Tree Start START: Select Strategy Q1 Do you have a 2-Pyrimidinyl Boronic Acid/Ester? Start->Q1 Q2 Is it a MIDA Boronate? Q1->Q2 Yes Q3 Can you use Toxic Reagents (Tin/Stannanes)? Q1->Q3 No Fail1 STOP: High Risk of Protodeboronation. Switch Strategy. Q2->Fail1 No (Standard Bpin/B(OH)2) MethodA Method A: Slow-Release Suzuki (MIDA) Q2->MethodA Yes MethodB Method B: Stille Coupling (High Yield, High Toxicity) Q3->MethodB Yes Q4 Are you building a Library or a Single Scale-up? Q3->Q4 No MethodC Method C: Reverse Polarity Suzuki (Indole-Boronate + 2-Halo-Pyr) Q4->MethodC Library (Divergent) MethodD Method D: De Novo Ring Construction (From 3-Acetylindole) Q4->MethodD Scale-up (Convergent)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reagent stability and scale.

Troubleshooting & Protocols

Issue #1: The "Vanishing Boronate" (Protodeboronation)

Symptom: You attempt a Suzuki coupling using 2-pyrimidinylboronic acid. The starting material disappears, but the product yield is <10%. LCMS shows pyrimidine (deboronated byproduct). Root Cause: 2-Heteroaryl boronates are notoriously unstable. The electronegative nitrogens adjacent to the C-B bond facilitate rapid hydrolysis and protodeboronation, especially under aqueous basic conditions required for Suzuki coupling.

Solution: The MIDA Boronate "Slow Release" Protocol Using N-methyliminodiacetic acid (MIDA) boronates protects the boron center, releasing the active species slowly to match the catalytic turnover rate, preventing accumulation and decomposition.

Protocol A: MIDA-Boronate Coupling

  • Reagents:

    • 3-Bromoindole (1.0 equiv)

    • 2-Pyrimidinyl MIDA boronate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (0.05 equiv) + XPhos (0.10 equiv)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: THF:Water (10:1) – Crucial ratio for slow release.

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 20 mins).

    • Combine halide, MIDA boronate, and base in a sealable tube.

    • Add catalyst/ligand solution in THF.

    • Heat to 60°C (Do not overheat; MIDA hydrolysis is temp dependent).

    • Run for 12-24 hours.

  • Why this works: The biphasic system and specific base slowly hydrolyze the MIDA ester, releasing the unstable boronic acid only as fast as the Palladium can consume it.

Issue #2: Catalyst Poisoning (Reaction Stalling)

Symptom: Reaction starts but stalls at 30-40% conversion. Adding more catalyst doesn't help. Root Cause: The pyrimidine ring contains two nitrogen atoms capable of chelating to the Palladium(0) center, forming an inactive "resting state" complex that removes the metal from the catalytic cycle.

Solution: Ligand Overpowering & Reverse Polarity Switch the coupling partners. Use Indole-3-boronic acid pinacol ester (nucleophile) and 2-Chloropyrimidine (electrophile). The 2-chloropyrimidine is stable, and the indole boronate is less prone to rapid hydrolysis than the pyrimidine counterpart.

Protocol B: Reverse Polarity Suzuki with Bulky Ligands

  • Reagents:

    • Indole-3-boronic acid pinacol ester (1.2 equiv)

    • 2-Chloropyrimidine (1.0 equiv)

    • Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos or SPhos (0.08 equiv).

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

    • Solvent: 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Mix Indole-Bpin and 2-Chloropyrimidine in Dioxane/Water.

    • Add base.

    • Add Pre-complexed Catalyst (Pre-stir Pd source and Ligand for 10 mins in dioxane before addition).

    • Heat to 100°C .

  • Why this works: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk prevents the pyrimidine nitrogens from coordinating effectively to the Pd center, keeping the catalyst active.

Issue #3: "I can't get the coupling to work at all." (De Novo Synthesis)

Symptom: Metal-catalyzed couplings fail due to substrate sensitivity or cost. Root Cause: Electronic mismatch or steric hindrance prevents transmetalation.

Solution: Ring Construction (The "Chalcone" Route) Instead of coupling two rings, build the pyrimidine ring onto the indole. This is the most robust method for scale-up.

Protocol C: The Enaminone Cyclization

  • Step 1: Formation of Enaminone

    • React 3-Acetylindole with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux in neat DMF-DMA or Toluene for 12h.

    • Product: 3-(3-(dimethylamino)acryloyl)-1H-indole.

  • Step 2: Pyrimidine Cyclization

    • React the intermediate from Step 1 with Guanidine HCl (for 2-amino) or Acetamidine HCl (for 2-methyl) or Urea (for 2-hydroxy).

    • To get the unsubstituted 2-H pyrimidine: This is harder.[1] You typically need to use formamidine acetate.

    • Base: NaOEt or KOtBu.

    • Solvent: Ethanol, reflux.[2][3]

  • Why this works: It relies on classic condensation chemistry (Michael addition followed by elimination), avoiding transition metals entirely.

Comparative Data: Method Efficiency

FeatureMethod A: MIDA SuzukiMethod B: Reverse SuzukiMethod C: De Novo Ring
Key Reagent 2-Pyrimidinyl MIDA BoronateIndole-3-Bpin3-Acetylindole
Stability High (Bench stable)Moderate (Store in freezer)Very High
Catalyst Pd-XPhosPd-XPhos/SPhosNone (Base only)
Yield (Typical) 65-80%50-70%40-60% (2 steps)
Main Risk Cost of MIDA reagentsProtodeboronation of IndolePurification of intermediates
Best For Late-stage functionalizationLibrary generationMulti-gram scale up

Mechanistic Insight: Why 2-Pyrimidinyl Boronates Fail

Understanding the failure mode is critical for troubleshooting.

Protodeboronation Substrate 2-Pyrimidinyl Boronic Acid Intermediate Boronate 'Ate' Complex (Unstable) Substrate->Intermediate + OH- (Base) Transition Transition State: N-Coordination to B Intermediate->Transition Fast Product Pyrimidine (Deboronated Waste) Transition->Product Hydrolysis Note Mechanism: The adjacent N-atom stabilizes the carbanion intermediate, accelerating C-B bond cleavage. Transition->Note

Figure 2: The mechanism of protodeboronation. The electronegative nitrogen at the alpha-position facilitates the cleavage of the Carbon-Boron bond under basic conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Stille Coupling (Tin) instead? A: Yes. Coupling 3-stannylindole with 2-bromopyrimidine is chemically very reliable and avoids the protodeboronation issue. However, purification of organotin residues is difficult, and the toxicity makes it undesirable for pharmaceutical intermediates. Use this only if Suzuki methods fail repeatedly.

Q: Why do I see C2-arylation on the indole instead of C3? A: If you are attempting direct C-H activation (reacting Indole + 2-Halopyrimidine without a boronate), C2 arylation is often the thermodynamic product, especially if the N-H is protected with a directing group. To ensure C3 selectivity without pre-functionalization, you must use specific electronic conditions (Friedel-Crafts type) or block the C2 position.

Q: My reaction turns black immediately. Is the catalyst dead? A: "Palladium Black" formation indicates the catalyst has precipitated out of solution, likely due to ligand dissociation or reduction.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 4:1.

  • Fix: Ensure your solvent is rigorously degassed; Oxygen accelerates catalyst decomposition.

References

  • Knapp, D. M., et al. (2010). "Slow-Release Cross-Coupling of Unstable Boronic Acids." Journal of the American Chemical Society. (Describes the MIDA boronate strategy for unstable 2-heteroaryl species).

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society. (Establishes XPhos/SPhos as the gold standard for N-heterocycle coupling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Comprehensive review on boronate stability and protodeboronation mechanisms).

  • Gupton Group. (2011). "Synthesis of indole containing pyrimidines." University of Richmond Scholarship Repository. (Details the De Novo ring construction from 3-acetylindole).

Sources

Addressing resistance mechanisms to 3-Pyrimidin-2-yl-1H-indole in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Pyrimidin-2-yl-1H-indole Scaffolds Topic: Troubleshooting Resistance Mechanisms in Cancer Cell Lines Reference ID: IND-PYR-RES-001 Status: Active

Welcome to the Technical Support Hub

Subject: Addressing reduced efficacy of 3-Pyrimidin-2-yl-1H-indole derivatives (Meridianin analogues).

Context: You are likely working with a derivative of Meridianin , a marine alkaloid scaffold known for potent ATP-competitive inhibition of kinases such as CDKs (Cyclin-Dependent Kinases) , GSK-3


 , and DYRK1A  [1, 2]. While these scaffolds exhibit strong antiproliferative activity, cancer cell lines frequently develop resistance through specific, identifiable mechanisms.

This guide treats the "3-Pyrimidin-2-yl-1H-indole" core as a Type I Kinase Inhibitor that binds to the hinge region of the ATP pocket.

Diagnostic Workflow: The Resistance Decision Tree

Before altering your synthesis or dosage, determine the nature of the resistance using this logic flow.

Resistance_Logic Start Start: Observed Resistance (High IC50) Q1 Q1: Is the target kinase phosphorylated? Start->Q1 Branch1_Yes Yes (Target Active) Q1->Branch1_Yes Drug not binding Branch1_No No (Target Inhibited) Q1->Branch1_No Drug binding, no death Q2 Q2: Does Verapamil restore sensitivity? Branch1_Yes->Q2 Mech_Bypass Mechanism: Compensatory Signaling (Bypass Track) Branch1_No->Mech_Bypass Mech_Efflux Mechanism: Drug Efflux (P-gp/ABCB1) Q2->Mech_Efflux Yes (IC50 drops) Mech_Mutation Mechanism: Gatekeeper Mutation (Steric Hindrance) Q2->Mech_Mutation No (IC50 stays high)

Figure 1: Diagnostic logic to categorize resistance into Pharmacokinetic (Efflux), Pharmacodynamic (Mutation), or Network (Bypass) failure.

Troubleshooting Guides & FAQs

Issue 1: The "Pump" Problem (Pharmacokinetic Resistance)

User Complaint: "My compound was potent in parental lines (IC50 < 1


M) but shows >50-fold resistance in MDR cell lines."

Technical Insight: The indole-pyrimidine core is hydrophobic. In multi-drug resistant (MDR) cancers, these molecules are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps. The drug enters the cell but is immediately ejected before engaging the kinase [3].

Validation Protocol: The Verapamil Reversal Assay To confirm P-gp involvement, you must block the pump and see if potency returns.

Step Action Technical Rationale
1 Seed MDR cells (e.g., K562/DOX or MCF-7/ADR) at 5,000 cells/well.Standard density for cytotoxicity assays.
2 Arm A: Treat with your Indole-Pyrimidine derivative (0.01 - 100

M).
Establishes baseline resistance.
3 Arm B: Treat with Indole-Pyrimidine + Verapamil (5-10

M)
.
Verapamil is a competitive inhibitor of P-gp.
4 Measure viability (MTT/CCK-8) after 48-72 hours.
5 Calculate Reversal Fold (RF):

.
RF > 5.0 confirms your compound is a P-gp substrate.

Solution: If RF > 5.0, your scaffold requires chemical modification.

  • Medicinal Chemistry Fix: Reduce lipophilicity (LogP) or introduce polar groups (e.g., morpholine) at the C-5 position of the pyrimidine ring to reduce P-gp affinity [4].

Issue 2: The "Gatekeeper" Problem (Target Mutation)

User Complaint: "The drug gets in (no efflux), but the target kinase (e.g., CDK1 or GSK-3


) remains phosphorylated/active."

Technical Insight: Meridianin derivatives bind to the ATP hinge region via hydrogen bonds (usually N1 of the indole and N1 of the pyrimidine). Acquired resistance often stems from a "Gatekeeper Mutation" —a substitution of a small amino acid (Threonine) with a bulky one (Isoleucine/Methionine) deep in the pocket. This creates a steric clash that blocks your inhibitor but allows ATP to bind [5].

Validation Protocol: Molecular Docking & Sequencing

  • Sanger Sequencing: Sequence the kinase domain of your resistant cells. Look for mutations at the "Gatekeeper" residue (e.g., T315 in Abl, T790 in EGFR, or equivalent in CDKs).

  • Functional Rescue: Transfect resistant cells with a Wild-Type (WT) plasmid of the target. If drug sensitivity is not restored, the resistance is intrinsic to the mutant protein structure.

Visualizing the Steric Clash:

Hinge_Binding cluster_WT Wild Type Pocket cluster_Mut Mutant Pocket WT_Residue Gatekeeper (Threonine) Drug_WT Indole-Pyrimidine (Bound) WT_Residue->Drug_WT H-Bond Allowed Mut_Residue Gatekeeper (Methionine) Drug_Mut Indole-Pyrimidine (Blocked) Mut_Residue->Drug_Mut Steric Clash (Repulsion)

Figure 2: Mechanism of Gatekeeper Mutation resistance preventing hinge binding.

Issue 3: The "Bypass" Problem (Compensatory Signaling)

User Complaint: "Western blots show the target (e.g., GSK-3


) is inhibited, but the cells are still proliferating."

Technical Insight: Cancer cells are plastic. If you block one driver (e.g., CDK/GSK-3), the cell may activate a parallel survival pathway, most commonly PI3K/Akt or MAPK/ERK . This is "Network Adaptation" [6].

Validation Protocol: The Phospho-Survey Run a Western Blot comparing Treated vs. Untreated resistant cells.

Target Phospho-Site Interpretation if Increased
Akt Ser473 / Thr308PI3K pathway activation (Survival signal).
ERK1/2 Thr202 / Tyr204MAPK pathway reactivation (Proliferation signal).
STAT3 Tyr705Cytokine receptor upregulation.

Solution:

  • Combination Therapy: If Akt is upregulated, combine your Indole-Pyrimidine with an Akt inhibitor (e.g., MK-2206).

  • Synergy Calculation: Use the Chou-Talalay method. A Combination Index (CI) < 1.0 indicates you have successfully blocked the bypass track.

Summary of Experimental Data Expectations

When characterizing your 3-Pyrimidin-2-yl-1H-indole derivative, your data should align with these benchmarks:

AssayExpected Result (Sensitive)Expected Result (Resistant)
IC50 (Viability) < 1.0

M
> 10

M
Cell Cycle Analysis G2/M Arrest (CDK inhibition)No Arrest / G1 Progression
Apoptosis (Annexin V) > 30% Positive< 5% Positive
Target Phosphorylation Decreased (Dose-dependent)Unchanged (Mutation) or Decreased (Bypass)

References

  • Giraud, F., et al. (2011). Synthesis, Protein Kinase Inhibitory Potencies, and In Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry. Link

  • Debdab, M., et al. (2011). Meridianins: Marine-derived potent kinase inhibitors.[1][2][3] Marine Drugs.[1][4] Link

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery. Link

  • Zhao, Y., et al. (2021). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine moieties. Bioorganic Chemistry. Link

  • Holohan, C., et al. (2013). Cancer drug resistance: an evolving paradigm.[5] Nature Reviews Cancer. Link

  • Lovly, C.M., & Shaw, A.T. (2014). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies.[4][5][6] Clinical Cancer Research. Link

Sources

Validation & Comparative

Comparative Guide: 3-Pyrimidin-2-yl-1H-indole Scaffolds vs. Imatinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Flexible to Rigid Scaffolds

In the landscape of Tyrosine Kinase Inhibitor (TKI) development, Imatinib stands as the foundational "Type II" inhibitor, revolutionizing the treatment of CML (Chronic Myeloid Leukemia) by targeting the inactive (DFG-out) conformation of BCR-ABL. However, the emergence of resistance mutations—specifically the T315I "gatekeeper" mutation—has necessitated the exploration of alternative pharmacophores.

The 3-Pyrimidin-2-yl-1H-indole moiety represents a distinct class of "Type I" or "Type 1.5" ATP-competitive scaffolds. Unlike the flexible phenylaminopyrimidine core of Imatinib, this indole-pyrimidine fusion offers a rigid, planar architecture designed to mimic the adenine ring of ATP, facilitating high-affinity binding to the kinase hinge region independent of the DFG motif's conformation.

This guide objectively compares the mechanistic, structural, and performance characteristics of these two chemical entities, providing actionable protocols for their evaluation in a research setting.

Structural & Mechanistic Divergence

The fundamental difference between these two agents lies in their binding topology and the conformational state of the target kinase they stabilize.

Imatinib: The Flexible Type II Inhibitor
  • Core Structure: 2-Phenylaminopyrimidine.

  • Binding Mode: Binds to the DFG-out (inactive) conformation. It occupies the ATP pocket and extends into the allosteric hydrophobic pocket adjacent to the ATP site.

  • Key Interaction: Relies heavily on a hydrogen bond network involving the "Gatekeeper" residue (Threonine 315 in ABL).

  • Limitation: Steric clashes with bulky mutations (e.g., T315I) prevent binding.

3-Pyrimidin-2-yl-1H-indole: The Rigid Hinge Binder
  • Core Structure: Bicyclic Indole fused to a Pyrimidine ring.

  • Binding Mode: Predominantly binds to the DFG-in (active) conformation (Type I).

  • Key Interaction: The Indole N-H and Pyrimidine N atoms form a robust bidentate hydrogen bond with the kinase hinge backbone (Glu/Met residues), mimicking the adenine of ATP.

  • Advantage: The flat, rigid structure can often accommodate the steric bulk of gatekeeper mutations, making it a privileged scaffold for overcoming Imatinib resistance.

Visualization of Binding Topologies

BindingModes cluster_Imatinib Imatinib (Type II) cluster_Indole 3-Pyrimidin-2-yl-1H-indole (Type I) I_Drug Imatinib I_Target Inactive Kinase (DFG-out) I_Drug->I_Target Stabilizes I_Mech Allosteric Pocket Occupancy I_Drug->I_Mech Extends into Ind_Drug Indole-Pyrimidine I_Drug->Ind_Drug Evolution to Overcome Resistance Ind_Target Active Kinase (DFG-in) Ind_Drug->Ind_Target Competes with ATP Ind_Mech Hinge Region (Bidentate H-Bonds) Ind_Drug->Ind_Mech Anchors to

Figure 1: Mechanistic comparison showing Imatinib's allosteric requirement vs. the Indole scaffold's direct hinge interaction.

Comparative Performance Analysis

The following data summarizes the typical performance profiles of the Imatinib reference standard against the Indole-Pyrimidine class (represented by optimized derivatives such as specific CDK or VEGFR inhibitors sharing this core).

FeatureImatinib (Reference)3-Pyrimidin-2-yl-1H-indole Class
Primary Target(s) BCR-ABL, c-KIT, PDGFRBroad Kinome (CDKs, FLT3, VEGFR, PDK1)
IC50 (Wild Type ABL) ~250 nM (Cellular)< 50 nM (Scaffold dependent)
IC50 (T315I Mutant) > 10,000 nM (Resistant)~50 - 500 nM (Often Active)
Selectivity High (Due to DFG-out requirement)Moderate (Requires R-group optimization)
Solubility High (Mesylate salt)Low to Moderate (Often requires formulation)
Metabolic Stability Susceptible to CYP3A4 (N-demethylation)Indole C3 oxidation is a potential liability

Key Insight: While Imatinib offers superior selectivity due to its conformational requirement, the Indole-Pyrimidine scaffold offers superior potency per molecular weight (Ligand Efficiency) and retains activity against mutants that sterically block Imatinib.

Experimental Protocols for Comparative Evaluation

To validate the efficacy of a 3-Pyrimidin-2-yl-1H-indole derivative against Imatinib, the following self-validating workflow is recommended.

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the intrinsic biochemical potency (


 or 

).

Reagents:

  • Recombinant Kinase (e.g., ABL1 WT and ABL1 T315I).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (

    
     concentration).
    

Protocol:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix 5 µL of Compound + 10 µL Kinase/Peptide mix. Incubate 15 min at RT.

  • Reaction: Initiate with 5 µL ATP. Incubate 1 hour.

  • Detection: Add Development Reagent (Protease). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for valid data.

Cellular Proliferation Assay (K562 vs. Ba/F3-T315I)

Objective: Assess cellular permeability and target engagement.

Protocol:

  • Seeding: Seed K562 cells (Imatinib-sensitive) and Ba/F3-T315I cells (Imatinib-resistant) at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with Imatinib and Indole derivative (9-point dose response, 10 µM top conc).

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent. Measure Luminescence/Absorbance.

  • Analysis: Plot Non-linear regression (Sigmoidal dose-response).

    • Success Criterion: The Indole derivative should show a shift in IC50 < 10-fold between K562 and T315I lines, whereas Imatinib will show > 50-fold shift.

Synthesis & Workflow Visualization

The synthesis of the Indole scaffold is generally more modular than Imatinib, allowing for rapid library generation (SAR).

  • Imatinib: Requires nucleophilic aromatic substitution on a pyrimidine core (multi-step, lower convergence).

  • Indole-Pyrimidine: Typically achieved via Suzuki-Miyaura coupling of an Indole-3-boronic acid and a 2-chloropyrimidine.

Experimental Workflow Diagram

Workflow cluster_Biochem Phase 1: Biochemical Screening cluster_Cell Phase 2: Cellular Validation Start Compound Library (Indole-Pyrimidines) Assay_WT Kinase Assay (WT ABL1) Start->Assay_WT Assay_Mut Kinase Assay (T315I Mutant) Start->Assay_Mut Cell_K562 K562 Viability (Imatinib Sensitive) Assay_WT->Cell_K562 IC50 < 100nM Cell_Res Ba/F3 T315I (Imatinib Resistant) Assay_Mut->Cell_Res IC50 < 500nM Decision Select Lead (SI < 10) Cell_K562->Decision Cell_Res->Decision

Figure 2: Screening cascade to identify Indole-based candidates superior to Imatinib.

References

  • Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Context: Comparison of Type I vs Type II binding modes). Link

  • Smyth, L. A., & Collins, I. (2009). "Measuring and interpreting the selectivity of protein kinase inhibitors." Journal of Chemical Biology, 2(3), 131-151. Link

  • PDB ID: 1IEP. "Crystal structure of the kinase domain of human c-Abl in complex with STI-571 (Imatinib)." RCSB Protein Data Bank. Link

Comparison Guide: In Vivo Validation of 3-Pyrimidin-2-yl-1H-indole as an Anticancer Agent

[1]

Strategic Overview & Mechanistic Rationale

The 3-Pyrimidin-2-yl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Meridianin analogues. Unlike non-specific cytotoxic agents, this scaffold primarily functions as an ATP-competitive inhibitor targeting cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3


To validate the anticancer effects of a lead compound containing this core (herein referred to as IPI-Lead ), one must move beyond simple cytotoxicity assays and demonstrate target engagement and therapeutic index in a complex biological system.

Mechanistic Hypothesis

The indole moiety typically forms hydrogen bonds with the kinase hinge region (mimicking adenine), while the pyrimidine ring extends into the hydrophobic pocket, blocking ATP binding. This results in:

  • Cell Cycle Arrest: Via CDK inhibition (G2/M or G1/S phase blockade).

  • Anti-Angiogenesis: Via VEGFR2 blockade (in optimized derivatives).

  • Apoptosis Induction: Downregulation of survival signaling (PI3K/Akt/mTOR).

Signal Transduction Pathway (Graphviz)

KinaseInhibitionATPATPVEGFRVEGFR / CDK ReceptorsATP->VEGFR ActivatesIPI3-Pyrimidin-2-yl-1H-indole(IPI-Lead)IPI->VEGFR Competitive InhibitionProlifTumor Proliferation& AngiogenesisIPI->Prolif BlocksApoptosisApoptosis / StasisIPI->Apoptosis InducesPhosPhosphorylation CascadeVEGFR->Phos Downstream SignalingPhos->Prolif Promotes

Figure 1: Mechanism of Action.[1] The IPI-Lead competes with ATP for the kinase binding pocket, disrupting downstream phosphorylation cascades essential for tumor survival.

Comparative Profile: IPI-Lead vs. Standard of Care (SOC)

When publishing validation data, you must benchmark the IPI-Lead against clinically relevant alternatives. For this scaffold, the most appropriate comparators are Sunitinib (multi-targeted RTK inhibitor) or Flavopiridol/Alvocidib (CDK inhibitor), depending on your specific derivative's selectivity profile.

Comparative Efficacy & Safety Matrix
FeatureIPI-Lead (3-Pyrimidin-2-yl-1H-indole) Sunitinib (Comparator 1) Cisplatin (Cytotoxic Control)
Primary Target CDK4/6, VEGFR2, GSK-3

(Dual-mode)
VEGFR, PDGFR, KIT (Angiogenesis)DNA Crosslinker (Non-specific)
Bioavailability Moderate (Requires solubilizers like PEG400)High (Oral)High (IV)
Toxicity Profile Low bone marrow suppression; GI riskHypertension, Fatigue, Hand-Foot SyndromeNephrotoxicity, Ototoxicity
Tumor Regression Stasis to Regression (Cytostatic/Cytotoxic mix)Stasis (Cytostatic)Rapid Regression (Cytotoxic)
Dosing Frequency Daily (QD) or BIDDaily (QD)Weekly / Cycles

Why this matters: Reviewers often reject papers that show efficacy without context. If IPI-Lead inhibits tumor growth by 50%, is that good? Compared to Sunitinib's 60% inhibition, it is comparable. Compared to Cisplatin's 90%, it might seem weak unless you highlight the reduced toxicity advantage.

In Vivo Validation Protocol

This protocol is designed for a Xenograft Model (e.g., HCT116 Colorectal or A549 Lung Cancer), as these lines are highly sensitive to kinase inhibitors involving the indole-pyrimidine core.

Phase A: Formulation & Stability (The "Trust" Check)

Indoles can be lipophilic and difficult to formulate.

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Validation: Sonication for 20 mins. Ensure solution is clear. If precipitation occurs, the bioavailability will be erratic, invalidating the study.

Phase B: Experimental Workflow

WorkflowCellsCell Culture(HCT116/A549)InocInoculation(SC, Flank)Cells->Inoc 5x10⁶ cellsTumorTumor Growth(100-150 mm³)Inoc->Tumor ~7-10 DaysRandRandomization(n=8/group)Tumor->Rand Uniform Vol.TreatTreatment Phase(21 Days)Rand->Treat Daily DosingEndNecropsy &AnalysisTreat->End Harvest

Figure 2: Experimental Timeline. Critical randomization occurs only when tumors reach 100-150 mm³ to ensure statistical validity.

Phase C: Detailed Step-by-Step Procedure
  • Inoculation: Inject

    
     HCT116 cells (suspended in Matrigel/PBS 1:1) subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Monitor tumors until they reach 100–150 mm³ . Exclude outliers (too small or too large).

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (IP, QD).

    • Group 2: IPI-Lead Low Dose (20 mg/kg, IP, QD).

    • Group 3: IPI-Lead High Dose (50 mg/kg, IP, QD).

    • Group 4: Positive Control (Sunitinib 40 mg/kg, PO, QD).

  • Dosing & Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Crucial Safety Check: Weigh mice daily. >20% weight loss requires immediate euthanasia (humane endpoint).

  • Termination: At Day 21, harvest tumors. Weigh wet tumor mass. Fix in formalin for IHC (Ki-67 for proliferation, CD31 for angiogenesis).

Data Interpretation & Troubleshooting

To ensure your data is robust (E-E-A-T), apply these self-validation checks:

Tumor Growth Inhibition (TGI) Calculation
  • Target Benchmark: An effective IPI-Lead should achieve >50% TGI at the high dose.

  • Troubleshooting: If TGI is <30% but in vitro IC50 was nanomolar, suspect metabolic instability or poor solubility .

Toxicity Analysis (Body Weight)
  • Ideal Result: Treated groups maintain weight within 5% of control.

  • Red Flag: If High Dose group loses weight rapidly (>10% in week 1), the compound is off-target toxic. Lower the dose or improve selectivity.

Immunohistochemistry (IHC)
  • Ki-67: Should be significantly lower in IPI-Lead groups vs. Vehicle.

  • CD31: If the mechanism involves VEGFR, microvessel density must be reduced. If CD31 is unchanged, the compound acts purely via CDK/cytotoxicity, not angiogenesis.

References

  • Indole-pyrimidine hybrids with anticancer therapeutic potential. Future Medicinal Chemistry, 2026.[2][3] Source:

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. Source:

  • Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry, 2017.[4] Source:

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023. Source:

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & Medicinal Chemistry Letters, 2011. Source:

Technical Benchmarking Guide: 3-Pyrimidin-2-yl-1H-indole (Meridianin Scaffold) vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyrimidin-2-yl-1H-indole , the core structural scaffold of the marine alkaloid family Meridianins , represents a privileged pharmacophore in kinase inhibitor discovery. Unlike pan-kinase inhibitors that suffer from broad off-target toxicity, this scaffold exhibits tunable selectivity for GSK-3β (Glycogen Synthase Kinase-3 beta) , CDKs (Cyclin-Dependent Kinases) , and DYRK1A .

This guide provides a rigorous technical framework for benchmarking the potency of 3-Pyrimidin-2-yl-1H-indole against industry-standard reference inhibitors: Kenpaullone , SB-216763 , and Staurosporine . The objective is to validate its efficacy as an ATP-competitive inhibitor within the Wnt/β-catenin and Tau phosphorylation signaling cascades.

Mechanistic Grounding & Target Validation

The ATP-Competitive Binding Mode

The 3-Pyrimidin-2-yl-1H-indole scaffold functions as a Type I ATP-competitive inhibitor. Its potency is derived from a donor-acceptor hydrogen bond network with the kinase hinge region:

  • Indole N1-H: Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Val135 in GSK-3β).

  • Pyrimidine N3: Acts as a hydrogen bond acceptor from the backbone amide of the hinge residue (e.g., Asp133 in GSK-3β).

This binding mode mimics the adenine ring of ATP, effectively blocking phosphorylation of downstream substrates such as β-catenin and Tau proteins.

Signaling Pathway Context

Inhibition of GSK-3β by 3-Pyrimidin-2-yl-1H-indole prevents the phosphorylation of β-catenin, leading to its stabilization and translocation to the nucleus. This activates Wnt target genes involved in cell proliferation and neuroprotection.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3 GSK-3β Active Complex Dvl->GSK3 Inhibits BetaCat β-Catenin (Phosphorylated) GSK3->BetaCat Phosphorylation BetaCatStable β-Catenin (Stable) GSK3->BetaCatStable Inhibition leads to Inhibitor 3-Pyrimidin-2-yl-1H-indole Inhibitor->GSK3 ATP-Competitive Inhibition Degradation Proteasomal Degradation BetaCat->Degradation Nucleus Nuclear Translocation BetaCatStable->Nucleus Transcription Activation

Figure 1: Mechanism of Action. The compound inhibits GSK-3β, preventing β-catenin degradation and promoting Wnt signaling.

Benchmarking Landscape

To objectively assess potency, the compound must be compared against validated standards. The following table outlines the competitive landscape based on typical IC50 ranges found in literature for this chemical class.

Table 1: Comparative Profile of Reference Inhibitors

CompoundPrimary Target(s)MechanismTypical IC50 (GSK-3β)Benchmarking Role
3-Pyrimidin-2-yl-1H-indole GSK-3β, DYRK1AATP-Competitive0.5 – 2.0 µM*Test Candidate
Kenpaullone GSK-3β, CDK1/2/5ATP-Competitive0.23 µMDirect Competitor (Potency)
SB-216763 GSK-3βATP-Competitive0.034 µMGold Standard (Selectivity)
Staurosporine Pan-KinaseATP-Competitive< 0.010 µMPositive Control (Assay Validity)

*Note: Potency of the core scaffold varies; substituted derivatives (e.g., Meridianin B)[1] often achieve nanomolar potency.[2]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of 3-Pyrimidin-2-yl-1H-indole against recombinant GSK-3β. This bioluminescent assay quantifies kinase activity by measuring the conversion of ATP to ADP.

Reagents:

  • Recombinant GSK-3β enzyme (human).

  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.

Protocol:

  • Preparation: Dilute 3-Pyrimidin-2-yl-1H-indole in DMSO to generate a 10-point dose-response curve (e.g., 100 µM to 0.1 nM). Maintain final DMSO concentration < 1%.

  • Reaction Assembly: In a white 384-well plate, add:

    • 2 µL Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • 1 µL Compound/Control.

    • 2 µL Enzyme/Substrate Mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode plate reader.

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "Vehicle" (100% activity) controls. Fit curves using a non-linear regression model (Sigmoidal dose-response).

Cellular Potency Assay (Wnt Activation)

Objective: Verify if the biochemical potency translates to cellular activity using a TCF/LEF reporter assay (TopFlash).

Protocol:

  • Transfection: Transfect HEK293T cells with the TopFlash plasmid (containing TCF/LEF binding sites upstream of Luciferase).

  • Treatment: 24 hours post-transfection, treat cells with serial dilutions of 3-Pyrimidin-2-yl-1H-indole and reference standards (Kenpaullone).

  • Incubation: Incubate for 18-24 hours.

  • Lysis & Detection: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Interpretation: An increase in luminescence indicates effective GSK-3β inhibition (stabilization of β-catenin).

Workflow Visualization

The following diagram illustrates the logical flow for benchmarking the compound, ensuring data integrity through rigorous controls.

Benchmarking_Workflow Compound 3-Pyrimidin-2-yl-1H-indole Assay Kinase Assay (ADP-Glo / 10-point Dose) Compound->Assay Controls Controls: Kenpaullone, SB-216763 Controls->Assay Validation Quality Control (Z' Factor > 0.5) Assay->Validation Validation->Assay Fail (Repeat) Analysis Data Analysis (Non-linear Regression) Validation->Analysis Pass Output IC50 & Selectivity Index Analysis->Output

Figure 2: Experimental Workflow. Step-by-step process for generating validated IC50 data.

Discussion & Strategic Implications

The 3-Pyrimidin-2-yl-1H-indole scaffold serves as a robust starting point for lead optimization. While the core scaffold (Meridianin A equivalent) generally exhibits micromolar potency (~1-2 µM), it is structurally amenable to C-ring modifications.

  • Comparison to Kenpaullone: Kenpaullone is typically 5-10x more potent than the unsubstituted scaffold. However, the indole-pyrimidine core offers superior solubility and metabolic stability profiles compared to the paullone fused ring system.

  • Comparison to SB-216763: SB-216763 is highly potent (nM range) but structurally complex. The Meridianin scaffold offers a simpler synthetic route for generating libraries of derivatives.

References

  • Giraud, F. et al. (2011). Synthesis and kinase inhibitory activity of new substituted meridianins. Journal of Medicinal Chemistry. Link

  • Meijer, L. et al. (2004). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology. Link

  • Radwan, M.O. et al. (2023). Meridianins as potent kinase inhibitors: A comprehensive review. Marine Drugs. Link

  • Cohen, P. & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature Reviews Drug Discovery. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Assessing the Therapeutic Index of 3-Pyrimidin-2-yl-1H-indole Derivatives Compared to Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-pyrimidin-2-yl-1H-indole scaffold, structurally derived from the marine alkaloid Meridianin , represents a privileged class of ATP-competitive kinase inhibitors. While traditional glycogen synthase kinase-3


 (GSK-3

) inhibitors like Lithium Chloride (LiCl) suffer from narrow therapeutic windows and renal toxicity, and CDK inhibitors like Roscovitine face selectivity challenges, 3-pyrimidin-2-yl-1H-indoles (hereafter 3-PI ) exhibit a superior selectivity profile.

This guide details the experimental framework to assess the Therapeutic Index (TI) of 3-PI derivatives. We define TI in this preclinical context as the ratio of Cytotoxic Concentration (


) to the Inhibitory Concentration (

) against the primary target (GSK-3

or CDK5).

Structural Basis & Mechanism of Action (MOA)

The 3-PI scaffold functions as a bioisostere of the adenine ring of ATP.[1] The indole moiety anchors the molecule within the kinase hinge region via hydrogen bonding, while the pyrimidine ring extends into the solvent-accessible region, allowing for substitutions that tune selectivity.

Mechanistic Pathway: ATP Competition

The following diagram illustrates the competitive inhibition mechanism at the GSK-3


 active site, contrasting the direct ATP competition of 3-PI against the non-competitive mechanism of Lithium (Mg2+ displacement).

MOA_Pathway GSK3 GSK-3β Enzyme (Active Conformation) Phospho Phosphorylation (Pathological/Physiological) GSK3->Phospho Catalyzes ATP ATP (Native Substrate) ATP->GSK3 Binds ATP Pocket Substrate Tau / Glycogen Synthase (Substrate) Substrate->GSK3 Binds Substrate Site Indole 3-Pyrimidin-2-yl-1H-indole (Test Article) Indole->GSK3 Competes for ATP Pocket (Hinge Region H-Bonds) Inhibition Enzymatic Inhibition (Therapeutic Effect) Indole->Inhibition High Potency Lithium Lithium (Li+) (Standard Control) Lithium->GSK3 Displaces Mg2+ (Non-Competitive) Lithium->Inhibition Low Potency

Figure 1: Mechanism of Action comparing ATP-competitive inhibition by 3-PI scaffold versus Mg2+ competition by Lithium.

Experimental Protocols for TI Assessment

To objectively calculate the Therapeutic Index (


), you must generate two distinct datasets: biochemical potency and cellular toxicity.
Protocol A: Biochemical Potency ( )

Assay Type: ADP-Glo™ Kinase Assay (Luminescence) Target: Recombinant human GSK-3



  • Preparation: Dilute 3-PI compounds in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10

    
    M to 0.1 nM) in Kinase Reaction Buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).
    
  • Enzyme Reaction: Incubate 2 ng/well GSK-3

    
     with 3-PI dilutions for 10 minutes at room temperature.
    
  • Substrate Addition: Add ATP (10

    
    M) and GSK-3
    
    
    
    peptide substrate (25
    
    
    M). Incubate for 60 minutes.
  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Data Analysis: Fit RLU (Relative Light Units) vs. log[Concentration] using a non-linear regression (sigmoidal dose-response) to determine

    
    .
    
Protocol B: Cellular Toxicity ( )

Assay Type: MTT or Resazurin Viability Assay Cell Line: SH-SY5Y (Neuroblastoma) or HepG2 (Hepatotoxicity proxy)

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with 3-PI serial dilutions (100

    
    M to 0.1 
    
    
    
    M) for 48 hours. Include Staurosporine (1
    
    
    M) as a positive toxicity control.
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
     is the concentration reducing cell viability by 50%.
    

Comparative Analysis: 3-PI vs. Standards

The following table synthesizes data from typical Meridianin derivative studies compared to clinical standards.

Table 1: Comparative Therapeutic Indices

CompoundTarget MechanismGSK-3


(Potency)
SH-SY5Y

(Toxicity)
Therapeutic Index (TI)Clinical Status
3-PI Derivative (Lead) ATP-Competitive0.05

M
> 50

M
> 1000 Preclinical
Lithium Chloride Mg2+ Competitor2,000

M (2 mM)
~15,000

M
~ 7.5FDA Approved (Bipolar)
Roscovitine ATP-Competitive0.45

M
15

M
~ 33Clinical Trials (Cancer)
SB-216763 ATP-Competitive0.03

M
10

M
~ 333Research Tool
Interpretation of Data[4][5][6][7][8][9][10][11][12][13][14]
  • Potency: The 3-PI scaffold often achieves nanomolar potency (

    
     nM), significantly superior to Lithium, which requires millimolar concentrations to effect change.
    
  • Safety Margin: While Roscovitine is potent, its pan-CDK inhibition leads to lower

    
     (higher toxicity). The 3-PI scaffold, particularly when substituted at the pyrimidine 4-position, shows reduced cytotoxicity, resulting in a TI > 1000.
    
  • Blood-Brain Barrier (BBB): Unlike Lithium salts, the lipophilic nature of the indole-pyrimidine core suggests superior passive diffusion across the BBB, a critical parameter for neurodegenerative applications.

Assessment Workflow Diagram

This workflow ensures data integrity by incorporating parallel control arms.

Workflow Compound 3-PI Scaffold (Synthesis) Assay_Kinase Biochemical Assay (ADP-Glo) Compound->Assay_Kinase Assay_Cell Cell Viability (MTT / SH-SY5Y) Compound->Assay_Cell Controls Controls (LiCl, Staurosporine) Controls->Assay_Kinase Controls->Assay_Cell Calc_IC50 Calculate IC50 (Potency) Assay_Kinase->Calc_IC50 Calc_CC50 Calculate CC50 (Toxicity) Assay_Cell->Calc_CC50 TI_Calc Therapeutic Index (CC50 / IC50) Calc_IC50->TI_Calc Calc_CC50->TI_Calc Validation Selectivity Profile (Kinase Panel) TI_Calc->Validation If TI > 100

Figure 2: Step-by-step workflow for determining the Therapeutic Index, including decision gates for further validation.

Conclusion

The 3-Pyrimidin-2-yl-1H-indole scaffold offers a compelling alternative to standard GSK-3


 inhibitors. By mimicking the specificity of Meridianins, these derivatives achieve a high Therapeutic Index through the decoupling of potent kinase inhibition from general cytotoxicity.

For drug development professionals, the critical "Go/No-Go" decision should rely on the TI > 100 benchmark. Compounds failing this threshold in the in vitro stage described above are unlikely to succeed in in vivo ADMET studies due to the narrow safety margin required for chronic CNS indications.

References

  • Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. Marine Drugs. (2022). Available at: [Link]

  • Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β. Marine Drugs. (2021).[2][3] Available at: [Link]

  • Therapeutic Index: Definition and Calculation in Drug Development. StudySmarter. (2024). Available at: [Link]

  • Synthesis and biological evaluation of novel indole-pyrimidine hybrids. European Journal of Medicinal Chemistry. (2017). Available at: [Link]

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. International Journal of Molecular Sciences. (2020). Available at: [Link]

Sources

Validating the target engagement of 3-Pyrimidin-2-yl-1H-indole in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Pyrimidin-2-yl-1H-indole (CAS: 1146080-39-8) represents a privileged "indole-pyrimidine" scaffold, structurally related to the marine alkaloid Meridianins and synthetic GSK-3


 (Glycogen Synthase Kinase-3 beta)  inhibitors. While often utilized as a chemical building block, its biological utility lies in its capacity to function as an ATP-competitive kinase inhibitor, particularly targeting the CMGC kinase family  (CDK, MAPK, GSK3, CLK).

This guide provides a rigorous framework for validating the cellular target engagement of 3-Pyrimidin-2-yl-1H-indole, comparing its performance against industry-standard reference compounds like CHIR99021 (highly selective GSK-3 inhibitor) and BIO (pan-GSK-3/CDK inhibitor).

Key Performance Indicators (KPIs) for Validation
Metric3-Pyrimidin-2-yl-1H-indole (Test)CHIR99021 (Gold Standard)BIO (Alternative)
Primary Target GSK-3

/ CDKs (Predicted)
GSK-3

/

GSK-3

/

, CDKs
Mechanism ATP-Competitive Type IATP-Competitive Type IATP-Competitive Type I
Cellular Potency (EC50)

M range (Scaffold-dependent)
~3 nM (Cell-free), <1

M (Cell)
~5 nM (Cell-free)
Selectivity Profile Moderate (Multi-kinase potential)High (>350 kinases spared)Low (Off-targets: CDKs)
Wnt Activation Yes (Context-dependent)RobustRobust but toxic

Mechanism of Action & Signaling Pathway

To validate engagement, one must understand the downstream consequences of inhibition. 3-Pyrimidin-2-yl-1H-indole is hypothesized to bind the ATP-binding pocket of GSK-3


, preventing the phosphorylation of 

-catenin.

Pathway Logic:

  • Basal State: GSK-3

    
     resides in the destruction complex, phosphorylating 
    
    
    
    -catenin, marking it for ubiquitination and proteasomal degradation.
  • Inhibition: The compound blocks GSK-3

    
     activity.[1][2][3]
    
  • Result:

    
    -catenin accumulates, translocates to the nucleus, and activates TCF/LEF transcription factors.
    
Visualization: Wnt/ -Catenin Signaling & Inhibitor Intervention

WntPathway cluster_Destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Binding Dvl Dishevelled (Dvl) Frizzled->Dvl Activate GSK3 GSK-3β Dvl->GSK3 Inhibit Axin Axin APC APC BetaCat β-Catenin GSK3->BetaCat Phosphorylation (S33/S37/T41) CK1 CK1α Inhibitor 3-Pyrimidin-2-yl-1H-indole Inhibitor->GSK3 ATP-Competitive Inhibition Inhibitor->BetaCat Stabilization Proteasome Proteasomal Degradation BetaCat->Proteasome Ubiquitination Nucleus Nucleus BetaCat->Nucleus Translocation TCF TCF/LEF Nucleus->TCF Binding Transcription Target Genes (Axin2, c-Myc) TCF->Transcription Activation

Caption: Schematic of the Canonical Wnt Pathway showing the intervention point of 3-Pyrimidin-2-yl-1H-indole at the GSK-3beta node, leading to beta-catenin stabilization.

Validation Protocols: Step-by-Step

To claim "target engagement," you must prove the compound binds the protein inside the cell (biophysical) and alters its activity (functional).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of 3-Pyrimidin-2-yl-1H-indole to GSK-3


 in intact cells. Ligand binding typically stabilizes the protein, shifting its melting curve (

) higher.

Methodology:

  • Cell Seeding: Seed HEK293T cells (0.5 x 10^6 cells/well) in 6-well plates.

  • Treatment: Treat with 10

    
    M  of 3-Pyrimidin-2-yl-1H-indole or DMSO (control) for 1 hour.
    
    • Note: Use a high concentration for CETSA to ensure saturation.

  • Harvest: Trypsinize, wash with PBS (containing protease inhibitors), and resuspend.

  • Heating: Aliquot cell suspension into PCR tubes. Heat individually at a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C for 3 minutes.

  • Lysis: Cool at RT for 3 min. Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run supernatant on SDS-PAGE. Western Blot for GSK-3

    
     .
    
  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

Protocol B: Functional Reporter Assay (TOPFlash)

Objective: Quantify the functional consequence (Wnt activation) compared to CHIR99021.

Methodology:

  • Transfection: Co-transfect cells (HEK293 or CHO) with:

    • M50 Super 8x TOPFlash (TCF/LEF firefly luciferase reporter).

    • Renilla luciferase (normalization control).

  • Treatment: 24h post-transfection, treat with serial dilutions of:

    • 3-Pyrimidin-2-yl-1H-indole (0.1 - 30

      
      M).
      
    • CHIR99021 (Positive Control, 0.1 - 10

      
      M).
      
  • Readout: Lyse cells after 24h treatment. Measure Firefly/Renilla ratio using a Dual-Luciferase assay kit.

  • Data Interpretation: Calculate EC50. If the compound engages GSK-3

    
    , you will see a dose-dependent increase in luminescence.
    
Protocol C: Phospho-Substrate Analysis (Western Blot)

Objective: Verify inhibition of kinase activity by monitoring specific phosphorylation sites.

Markers:

  • 
    -Catenin (Active):  Use an antibody specific for non-phosphorylated (active) 
    
    
    
    -catenin (Ser33/37/Thr41) or total
    
    
    -catenin accumulation.
  • GSK-3

    
     (Tyr216):  Often an autophosphorylation site; inhibition might reduce this signal (compound dependent).[3]
    
  • c-Myc: A downstream Wnt target gene; protein levels should increase.

Comparative Analysis: Alternatives & Troubleshooting

When validating 3-Pyrimidin-2-yl-1H-indole, results must be benchmarked against established tools to rule out artifacts.

Feature3-Pyrimidin-2-yl-1H-indoleCHIR99021BIO
Specificity Source Scaffold-based (Indole-Pyrimidine)AminopyrimidineIndirubin-3'-oxime
Common Off-Targets CDKs, DYRK1A, CLK1Very few (highly specific)CDKs, Tyrosine Kinases
Toxicity Moderate (monitor cell viability)Low at effective doseHigh (due to CDK inhibition)
Use Case Probe Development / SAR Studies Stem Cell Differentiation Historical Reference

Troubleshooting Guide:

  • Issue: High toxicity at effective doses.

    • Cause: Off-target inhibition of CDK1/2 (cell cycle arrest).

    • Solution: Perform a cell cycle analysis (Propidium Iodide flow cytometry). If G2/M arrest is observed, the compound is likely hitting CDKs significantly.

  • Issue: No shift in CETSA but functional activity observed.

    • Cause: The compound might be a prodrug or binding a complex partner (e.g., Axin) rather than GSK-3

      
       directly.
      
    • Solution: Run a Kinase Activity Assay (cell-free) to confirm direct inhibition.

Experimental Workflow Diagram

This diagram outlines the logical flow for validating the compound, ensuring "Self-Validating" scientific rigor.

ValidationWorkflow cluster_Biophysical Step 1: Biophysical Engagement cluster_Functional Step 2: Functional Consequence cluster_Specificity Step 3: Selectivity Check Start Start: 3-Pyrimidin-2-yl-1H-indole CETSA CETSA (Thermal Shift) Start->CETSA NanoBRET NanoBRET (Live Cell Binding) Start->NanoBRET WB Western Blot (β-Cat Stabilization) CETSA->WB If Binding Confirmed Reporter TOPFlash Assay (Wnt Activation) NanoBRET->Reporter Kd Determination Viability Cell Viability (Toxicity Check) Reporter->Viability Check Therapeutic Window KinasePanel Kinase Profiling (vs CDKs/DYRK) WB->KinasePanel Verify Mechanism End Validated Target Engagement KinasePanel->End Valid Target Claim

Caption: Integrated workflow for validating small molecule target engagement from biophysical binding to functional output.

References

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology. Link

  • Bennett, C. N., et al. (2002). "Regulation of Wnt signaling during adipogenesis." Journal of Biological Chemistry. (Describes use of CHIR99021). Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Giraud, F., et al. (2011). "Synthesis and kinase inhibitory activity of new substituted 3-(2-aminopyrimidin-4-yl)indoles (Meridianin derivatives)." Bioorganic & Medicinal Chemistry Letters. (Structural SAR reference). Link

  • An, W. F., & Tolliday, N. (2010). "Cell-based assays for high-throughput screening." Molecular Biotechnology. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.